AF12198
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]azetidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)/t53-,54+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLMBMCJADVGR-XQDBXYBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H123N19O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1895.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AF12198: A Potent and Selective IL-1 Receptor Antagonist
An In-depth Technical Guide on the Mechanism of Action
AF12198 is a synthetic 15-mer peptide that has been identified as a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor. Its development marked a significant step in the creation of small-molecule therapeutics for IL-1 mediated inflammatory diseases. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action
This compound functions as a competitive antagonist at the human type I IL-1 receptor (IL-1RI). Interleukin-1, a key pro-inflammatory cytokine, exerts its biological effects by binding to IL-1RI, which then recruits the IL-1 receptor accessory protein (IL-1RAcP) to form a ternary signaling complex. This complex initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent expression of inflammatory mediators.
This compound selectively binds to the human type I IL-1 receptor, but not the type II receptor or the murine type I receptor.[1] By occupying the binding site on IL-1RI, this compound sterically hinders the binding of IL-1α and IL-1β, thereby preventing the formation of the active signaling complex and blocking the subsequent inflammatory cascade.[2][3][4][5][6] This targeted antagonism makes this compound a precise tool for modulating IL-1-driven inflammation.
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.
| Assay | Cell Type | Inhibitor | IC50 (nM) |
| IL-1-induced IL-8 Production | Human Dermal Fibroblasts | This compound | 25 |
| IL-1-induced ICAM-1 Expression | Human Endothelial Cells | This compound | 9 |
Data sourced from PubMed abstract ID: 8945489[1]
Signaling Pathway
The following diagram illustrates the IL-1 signaling pathway and the inhibitory mechanism of this compound.
Caption: IL-1 signaling pathway and this compound mechanism of action.
Experimental Protocols
Detailed experimental protocols were not available in the public domain at the time of this review. However, based on the published abstract, the key experiments can be outlined as follows.[1]
In Vitro Inhibition Assays:
-
IL-1-induced IL-8 Production:
-
Human dermal fibroblasts were cultured under standard conditions.
-
Cells were treated with varying concentrations of this compound.
-
IL-1 was added to the cultures to induce the production of interleukin-8 (IL-8).
-
Supernatants were collected, and IL-8 levels were quantified, likely using an enzyme-linked immunosorbent assay (ELISA).
-
The half-maximal inhibitory concentration (IC50) was determined by plotting the percentage of inhibition against the concentration of this compound.
-
-
IL-1-induced ICAM-1 Expression:
-
Human endothelial cells were cultured.
-
Cells were pre-incubated with a range of this compound concentrations.
-
IL-1 was introduced to stimulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1).
-
ICAM-1 expression on the cell surface was measured, likely via flow cytometry or a cell-based ELISA.
-
The IC50 value was calculated from the dose-response curve.
-
In Vivo Efficacy Study:
-
Animal Model: Cynomolgus monkeys were used to assess the in vivo activity of this compound.
-
Drug Administration: this compound was administered as an intravenous infusion.
-
Ex Vivo IL-1 Induction of IL-6:
-
Blood samples were collected from the monkeys.
-
The whole blood or isolated peripheral blood mononuclear cells were challenged with IL-1 ex vivo to induce the production of Interleukin-6 (IL-6).
-
IL-6 levels were measured to assess the blocking activity of this compound present in the circulation.
-
-
In Vivo IL-6 Induction:
-
An inflammatory stimulus was likely administered to the monkeys to induce an in vivo IL-6 response.
-
Blood samples were taken at various time points to measure the systemic levels of IL-6.
-
The modulation of the in vivo IL-6 induction by this compound was evaluated.
-
Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow used to characterize this compound.
Caption: High-level experimental workflow for this compound characterization.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are IL-1R antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-1 Receptor Antagonist (IL-1RA) | BioVendor R&D [biovendor.com]
- 6. Interleukin-1 receptor antagonist - Wikipedia [en.wikipedia.org]
AF12198: A Technical Whitepaper on the Function and Characterization of a Novel IL-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 (IL-1) is a pivotal pro-inflammatory cytokine implicated in a wide array of autoimmune and inflammatory diseases.[1][2] Its activity is mediated primarily through the Interleukin-1 Receptor Type I (IL-1RI).[3][4] Consequently, the development of specific IL-1RI antagonists is a significant area of therapeutic research. This document provides a detailed technical overview of AF12198, a novel peptide-based antagonist of the human IL-1RI. This compound is a 15-mer peptide that demonstrates high potency and selectivity for the human IL-1RI, effectively blocking downstream inflammatory signaling both in vitro and in vivo.[5] This guide synthesizes the available quantitative data, outlines relevant experimental protocols for characterization, and illustrates the underlying molecular and experimental frameworks.
The Interleukin-1 (IL-1) System: A Primer
The IL-1 family of cytokines are central regulators of the innate immune system.[] The primary agonists, IL-1α and IL-1β, initiate a potent inflammatory response upon binding to the IL-1RI.[1] This binding event necessitates the recruitment of a co-receptor, the IL-1 Receptor Accessory Protein (IL-1RAcP), to form a stable ternary signaling complex.[4][] Formation of this complex juxtaposes the intracellular Toll-Interleukin-1 Receptor (TIR) domains of both receptor chains, triggering the recruitment of adaptor proteins like MyD88.[1] This initiates a signaling cascade through IRAK and TRAF6, culminating in the activation of key transcription factors, including NF-κB and components of the MAPK pathway, which drive the expression of numerous secondary inflammatory mediators like IL-6, IL-8, and cell adhesion molecules such as ICAM-1.[1][5] The system is naturally modulated by the endogenous Interleukin-1 Receptor Antagonist (IL-1Ra), which competitively binds to IL-1RI without recruiting IL-1RAcP, thereby preventing signal transduction.[7][8]
This compound: A Novel Peptide Antagonist of IL-1RI
This compound is a 15-amino acid peptide (Ac-FEWTPGWYQJYALPL-NH2) where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[5] It was identified through phage display library screening as a potent and selective antagonist of the human IL-1RI.[5]
Mechanism of Action
This compound functions as a competitive antagonist. It selectively binds to the human Type I IL-1 Receptor, thereby physically occluding the binding site for the natural agonists, IL-1α and IL-1β.[5] By preventing agonist binding, this compound inhibits the formation of the IL-1RI/IL-1RAcP signaling complex and blocks the entire downstream inflammatory cascade. This mechanism mimics the function of the naturally occurring IL-1Ra.[7][8]
Quantitative Bioactivity Data
This compound exhibits potent inhibitory activity in various in vitro assays and demonstrates high selectivity for the human IL-1RI over other related receptors.[5][9]
| Parameter | Description | Value | Cell Type / System | Reference |
| IC₅₀ | Inhibition of IL-1-induced ICAM-1 expression | 9 nM | Human Endothelial Cells | [5] |
| IC₅₀ | Inhibition of IL-1-induced IL-8 production | 25 nM | Human Dermal Fibroblasts | [5] |
| IC₅₀ | Direct binding affinity to human IL-1RI | 8 nM | Receptor Binding Assay | [9] |
| IC₅₀ | Binding affinity to human IL-1RII | > 6.7 µM | Receptor Binding Assay | [9] |
| IC₅₀ | Binding affinity to murine IL-1RI | > 200 µM | Receptor Binding Assay | [9] |
| In Vivo Activity | Blockade of IL-1 induced IL-6 production | Active | Cynomolgus Monkeys | [5] |
Experimental Methodologies
The characterization of an IL-1 receptor antagonist like this compound follows a logical progression from initial binding assessment to functional cellular assays and finally to in vivo efficacy models.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IL-1 receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-1 receptor antagonist: role in biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, human type I interleukin receptor antagonist (CAS 185413-30-3) | Abcam [abcam.com]
The Enigmatic Structure of AF12198: A Technical Overview
For Immediate Release
Shanghai, China – November 18, 2025 – The peptide AF12198, a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor, represents a significant area of interest for researchers in inflammation and drug development. This technical guide provides a comprehensive overview of the known structural and functional aspects of this compound, offering valuable insights for scientists and professionals in the field. While a definitive three-dimensional structure of this compound is not publicly available in peer-reviewed literature, this document consolidates the current understanding of its primary sequence, biological activity, and the general methodologies that would be employed for its structural elucidation.
Primary Structure and Physicochemical Properties
This compound is a synthetic 15-mer peptide with the primary sequence Ac-Phe-Glu-Trp-Thr-Pro-Gly-Trp-Tyr-Gln-J-Tyr-Ala-Leu-Pro-Leu-NH2.[1] A key feature of this peptide is the incorporation of the unnatural amino acid, 2-azetidine-1-carboxylic acid, denoted by 'J'. The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2), modifications that typically enhance peptide stability and bioactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Ac-FEWTPGWYQJYALPL-NH2 |
| Molecular Formula | C101H128N20O22 |
| Average Molecular Weight | 2022.3 g/mol |
| Residue Count | 15 |
| N-terminus Modification | Acetylation |
| C-terminus Modification | Amidation |
| Key Unnatural Residue | J (2-azetidine-1-carboxylic acid) |
Biological Function: Antagonism of the IL-1 Receptor
This compound functions as a selective antagonist of the human type I interleukin-1 receptor (IL-1RI).[1] It effectively blocks the binding of both IL-1α and IL-1β to the receptor, thereby inhibiting downstream inflammatory signaling pathways. This antagonistic activity has been demonstrated to prevent IL-1-induced cellular responses, highlighting its therapeutic potential.[1]
Below is a diagram illustrating the signaling pathway inhibited by this compound.
References
AF12198 Binding Affinity to IL-1R1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and antagonistic activity of the peptide AF12198 towards the human Interleukin-1 Receptor, Type 1 (IL-1R1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Data Summary
This compound is a potent and selective antagonist of the human IL-1R1. Its binding affinity and functional inhibition have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentration (IC50) values reported for this compound.
Table 1: this compound In Vitro Antagonist Activity
| Assay | Cell Type | Inhibitory Concentration (IC50) | Reference |
| IL-1-induced IL-8 Production | Human Dermal Fibroblasts | 25 nM | [1] |
| IL-1-induced ICAM-1 Expression | Endothelial Cells | 9 nM | [1] |
| Competitive Binding against 125I-IL-1α | - | 8.0 nM |
Table 2: Selectivity of this compound
| Receptor | Species | IC50 | Reference |
| Type I IL-1 Receptor | Human | 8 nM | |
| Type II IL-1 Receptor | Human | > 6.7 µM | |
| Type I IL-1 Receptor | Murine | > 200 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.
Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the IC50 of this compound for IL-1R1 using a radiolabeled ligand.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled IL-1α to the human IL-1R1.
Materials:
-
Recombinant human IL-1R1
-
Radiolabeled 125I-IL-1α
-
This compound peptide
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., cold PBS)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Plate Coating: Coat the wells of a 96-well filter plate with recombinant human IL-1R1 and incubate to allow for receptor immobilization. Block non-specific binding sites with a blocking buffer.
-
Competition Reaction: Add a constant concentration of 125I-IL-1α to each well. Add serial dilutions of this compound to the wells. For the control wells, add only the radiolabeled ligand (total binding) or an excess of unlabeled IL-1α (non-specific binding).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Washing: Wash the wells with cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
IL-1-induced IL-8 Production Inhibition Assay
This protocol describes a cell-based assay to measure the ability of this compound to inhibit IL-1-induced production of the chemokine IL-8 in human dermal fibroblasts.[1]
Objective: To determine the IC50 of this compound for the inhibition of IL-1β-induced IL-8 secretion from human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-1β
-
This compound peptide
-
Human IL-8 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HDFs into 96-well plates and allow them to adhere and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with serial dilutions of this compound for a specified time.
-
Stimulation: Add a constant concentration of recombinant human IL-1β to the wells to stimulate IL-8 production. Include control wells with no IL-1β and wells with IL-1β but no this compound.
-
Incubation: Incubate the plate for a period sufficient to allow for IL-8 secretion (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-8 production at each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value from the resulting dose-response curve.
IL-1-induced ICAM-1 Expression Inhibition Assay
This protocol details a cell-based assay to assess the inhibitory effect of this compound on IL-1-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells.[1]
Objective: To determine the IC50 of this compound for the inhibition of IL-1β-induced ICAM-1 expression on human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human IL-1β
-
This compound peptide
-
Anti-human ICAM-1 antibody (conjugated to a fluorescent dye)
-
Flow cytometer
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HUVECs into 24-well plates and culture until they form a confluent monolayer.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a defined pre-incubation period.
-
Stimulation: Add a fixed concentration of recombinant human IL-1β to the wells to induce ICAM-1 expression. Include appropriate controls.
-
Incubation: Incubate the cells for a time that allows for maximal ICAM-1 expression (e.g., 18-24 hours).
-
Cell Staining: Detach the cells from the wells and wash them. Incubate the cells with a fluorescently labeled anti-human ICAM-1 antibody.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the level of ICAM-1 expression.
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. Calculate the percentage of inhibition of ICAM-1 expression for each this compound concentration. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate the IL-1R1 signaling pathway and the experimental workflows.
References
In Vivo Efficacy of AF12198: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF12198 is a novel, low molecular weight, 15-mer peptide antagonist that selectively targets the human type I interleukin-1 (IL-1) receptor.[1] As a competitive inhibitor of IL-1α and IL-1β binding, this compound represents a potential therapeutic agent for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the reported in vivo efficacy of this compound, detailing experimental methodologies, presenting quantitative data, and visualizing the underlying biological pathways. The information presented is based on the currently available scientific literature.
Core Mechanism of Action
This compound exerts its biological effects by specifically binding to the human type I IL-1 receptor (IL-1RI).[1] This binding event prevents the subsequent association of IL-1α or IL-1β, thereby inhibiting the formation of the active receptor complex and blocking downstream inflammatory signaling.[1] It is noteworthy that this compound does not bind to the human type II IL-1 receptor or the murine type I IL-1 receptor, highlighting its species and receptor-type specificity.[1]
In Vivo Efficacy Data
The primary in vivo efficacy of this compound has been demonstrated in a cynomolgus monkey model. The key findings from this research are summarized below.
Table 1: In Vivo Efficacy of this compound in Cynomolgus Monkeys[1]
| Parameter | Experimental Condition | Result |
| Ex vivo IL-6 Induction | Whole blood challenged with IL-1 after this compound infusion | Blockade of IL-1-induced IL-6 production |
| In vivo IL-6 Induction | Measurement of plasma IL-6 levels after IL-1 challenge | Down-modulation of in vivo IL-6 induction |
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation of efficacy data. The following protocol outlines the methodology used in the key in vivo study.
Cynomolgus Monkey Model of IL-1 Antagonism[1]
-
Animal Model: Cynomolgus monkeys were utilized as a relevant non-human primate model due to the high homology between the human and monkey IL-1 signaling pathways.
-
Drug Administration: this compound was administered as an intravenous infusion.
-
Ex Vivo Challenge:
-
Blood samples were collected from the monkeys prior to and during the this compound infusion.
-
Whole blood was then incubated ex vivo with or without the addition of human recombinant IL-1β.
-
The concentration of IL-6 in the plasma was subsequently measured to assess the inhibitory effect of this compound on IL-1-induced cytokine production.
-
-
In Vivo Challenge:
-
Following the this compound infusion, monkeys were challenged with an intravenous injection of IL-1.
-
Blood samples were collected at various time points post-challenge.
-
Plasma IL-6 levels were measured to determine the extent to which this compound could modulate the systemic inflammatory response to IL-1.
-
-
Endpoint Measurement: Interleukin-6 (IL-6) levels were quantified using a validated immunoassay.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes described, the following diagrams have been generated.
Discussion and Future Directions
The available data indicates that this compound is a potent and selective antagonist of the human IL-1RI with demonstrated in vivo activity in a non-human primate model.[1] The blockade of IL-1-induced IL-6 production, a key inflammatory cytokine, underscores the potential of this compound in treating IL-1 mediated inflammatory conditions.
However, the scope of the current in vivo efficacy data is limited to a single published study. To fully elucidate the therapeutic potential of this compound, further research is warranted. Future studies could explore:
-
Efficacy in Disease Models: Evaluating the efficacy of this compound in various animal models of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, or cryopyrin-associated periodic syndromes (CAPS).
-
Pharmacokinetics and Pharmacodynamics (PK/PD): A more detailed characterization of the PK/PD profile of this compound would inform optimal dosing regimens and therapeutic windows.
-
Safety and Toxicology: Comprehensive safety and toxicology studies are essential prerequisites for any potential clinical development.
References
An In-depth Technical Guide to the BCL2 (AF12198) Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the signal transduction pathways involving the B-cell lymphoma 2 (BCL2) protein, encoded by the gene corresponding to GenBank accession number AF12198. BCL2 is a pivotal regulator of programmed cell death (apoptosis) and a key therapeutic target in various malignancies.[1][2][3]
Core Concepts: The BCL2 Family and the Apoptotic Switch
The BCL2 family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a critical checkpoint for cell death.[4][5] These proteins govern the permeabilization of the outer mitochondrial membrane (MOMP), which is a point of no return in the apoptotic cascade.[4][6] The family is broadly divided into three functional subfamilies based on their BCL2 Homology (BH) domains:
-
Anti-apoptotic Proteins: (e.g., BCL2, BCL-XL, BCL-W, MCL-1) These proteins contain all four BH domains (BH1-4) and promote cell survival by sequestering pro-apoptotic proteins.[7][8]
-
Pro-apoptotic Effector Proteins: (e.g., BAX, BAK) These multi-domain proteins (BH1-3) are responsible for forming pores in the mitochondrial outer membrane, leading to the release of apoptogenic factors.[7][9]
-
Pro-apoptotic BH3-only Proteins: (e.g., BIM, PUMA, BAD, NOXA) This group shares only the BH3 domain and acts as sensors of cellular stress. They initiate apoptosis by either directly activating effector proteins or by neutralizing the anti-apoptotic proteins.[7][8][10]
The balance between these pro- and anti-apoptotic members determines the cell's fate, acting as a rheostat for apoptosis.[11]
Key Signaling Pathways Involving BCL2
The intrinsic pathway is the primary route through which BCL2 exerts its influence. It is initiated by a variety of intracellular stress signals such as DNA damage, growth factor deprivation, or endoplasmic reticulum (ER) stress.[10]
Mechanism of Action:
-
Sensing Stress: Cellular stress leads to the transcriptional or post-translational activation of BH3-only proteins.[10][12]
-
Neutralization of Anti-Apoptotics: "Sensitizer" BH3-only proteins (like BAD) bind to anti-apoptotic proteins such as BCL2, preventing them from inhibiting the pro-apoptotic effectors. "Activator" BH3-only proteins (like BIM and tBID) can also be sequestered by anti-apoptotic proteins.[4]
-
Activation of Effectors: When freed from inhibition, "activator" BH3-only proteins directly engage and activate BAX and BAK.[4][11]
-
MOMP: Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores.[9][13] This leads to Mitochondrial Outer Membrane Permeabilization (MOMP).[4]
-
Release of Apoptogenic Factors: MOMP allows for the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c and Smac/DIABLO.[4][8][13]
-
Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.[8]
-
Execution Phase: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3, which then orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates.[8]
BCL2's primary role is to inhibit apoptosis by binding to and sequestering both "activator" BH3-only proteins and activated BAX/BAK, thereby preventing MOMP.[1][4][9]
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. [Physiological Function and Structural Basis of Bcl-2 Family Proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for the assessment of mitochondrial membrane permeabilization in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bcl-2 Pathway | GeneTex [genetex.com]
- 10. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bcl-2 family - Wikipedia [en.wikipedia.org]
Methodological & Application
AF12198 In Vitro Assay Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of AF12198, a selective antagonist of the human type I interleukin-1 (IL-1) receptor. The provided methodologies are based on established assays for assessing the potency and mechanism of action of IL-1 receptor antagonists.
Introduction
This compound is a 15-amino acid peptide that selectively binds to the human type I IL-1 receptor (IL-1RI), thereby blocking the downstream signaling cascade initiated by IL-1α and IL-1β.[1] This antagonistic action prevents the expression of pro-inflammatory genes, making this compound a potential therapeutic agent for IL-1-mediated inflammatory diseases. The following protocols describe in vitro assays to quantify the inhibitory activity of this compound on IL-1-induced cellular responses.
Mechanism of Action: IL-1 Signaling Pathway
Interleukin-1 (IL-1) initiates a signaling cascade by binding to the IL-1 receptor type I (IL-1RI). This binding event recruits the IL-1 receptor accessory protein (IL-1RAcP) to form a ternary complex. The formation of this complex brings the intracellular Toll/interleukin-1 receptor (TIR) domains of both receptor chains into close proximity, initiating a downstream signaling cascade through the recruitment of adaptor proteins like MyD88. This ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of numerous inflammatory genes, including those for cytokines like IL-8 and cell adhesion molecules like ICAM-1. This compound competitively binds to IL-1RI, preventing the binding of IL-1 and the subsequent recruitment of IL-1RAcP, thus inhibiting the entire signaling pathway.
Caption: IL-1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) in different cell-based assays.
| Cell Type | IL-1 Induced Readout | This compound IC50 (nM) | Reference |
| Human Dermal Fibroblasts | IL-8 Production | 25 | [1] |
| Human Endothelial Cells | ICAM-1 Expression | 9 | [1] |
Experimental Protocols
The following are detailed protocols for assessing the in vitro activity of this compound.
Protocol 1: Inhibition of IL-1β-Induced IL-8 Production in Human Dermal Fibroblasts
This assay measures the ability of this compound to inhibit the production of the pro-inflammatory chemokine IL-8 from human dermal fibroblasts stimulated with IL-1β.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant Human IL-1β
-
This compound peptide
-
96-well cell culture plates
-
Human IL-8 ELISA Kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HDFs to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay medium (DMEM with 1% FBS). A typical concentration range would be 0.1 nM to 1 µM.
-
Remove the culture medium from the cells and replace it with 100 µL of the this compound dilutions.
-
Include a "vehicle control" (medium with the same solvent concentration used for this compound) and a "no treatment" control.
-
Incubate for 1 hour at 37°C.
-
-
IL-1β Stimulation:
-
Prepare a solution of recombinant human IL-1β in assay medium at a concentration of 2 ng/mL (or a pre-determined optimal concentration).
-
Add 100 µL of the IL-1β solution to all wells except the "unstimulated control" wells.
-
Incubate for 18-24 hours at 37°C.
-
-
IL-8 Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-8 production for each this compound concentration relative to the IL-1β stimulated control.
-
Plot the percentage inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Caption: Workflow for IL-8 inhibition assay.
Protocol 2: Inhibition of IL-1β-Induced ICAM-1 Expression in Human Endothelial Cells
This protocol details the assessment of this compound's ability to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of human endothelial cells following stimulation with IL-1β.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other human endothelial cells
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Recombinant Human IL-1β
-
This compound peptide
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-human ICAM-1
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Substrate for HRP (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HUVECs to ~90% confluency.
-
Seed the cells into a 96-well plate at a density of 1.5 x 10^4 cells/well.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay medium (Endothelial Cell Basal Medium with 0.5% FBS).
-
Gently wash the cell monolayer with PBS and replace the medium with 100 µL of the this compound dilutions.
-
Include appropriate controls (vehicle, no treatment).
-
Incubate for 1 hour at 37°C.
-
-
IL-1β Stimulation:
-
Prepare a solution of recombinant human IL-1β in assay medium at a concentration of 2 ng/mL.
-
Add 100 µL of the IL-1β solution to all wells except the "unstimulated control" wells.
-
Incubate for 6-8 hours at 37°C.
-
-
Cell-Surface ELISA for ICAM-1:
-
Wash the cells three times with PBS.
-
Fix the cells with 100 µL of fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 200 µL of blocking buffer for 1 hour at room temperature.
-
Incubate with 100 µL of anti-human ICAM-1 primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells five times with PBS.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color development.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no primary antibody).
-
Calculate the percentage inhibition of ICAM-1 expression for each this compound concentration.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.
-
Caption: Workflow for ICAM-1 inhibition assay.
Conclusion
The provided protocols offer a framework for the in vitro evaluation of this compound and other potential IL-1 receptor antagonists. These assays are crucial for determining the potency and cellular mechanism of action of such compounds, providing essential data for drug development programs targeting IL-1-driven pathologies. It is recommended that researchers optimize assay conditions, such as cell density and IL-1β concentration, for their specific experimental setup.
References
Application Notes and Protocols for AF12198 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF12198 is a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1RI).[1][2] By competitively inhibiting the binding of both IL-1α and IL-1β to IL-1RI, this compound effectively blocks the downstream signaling cascade that mediates inflammatory responses.[1][2] This makes it a valuable tool for in vitro studies investigating the role of the IL-1 signaling pathway in various biological processes, including inflammation, immunology, and cancer biology. These application notes provide detailed protocols and guidelines for the effective use of this compound in cell culture experiments.
Mechanism of Action
Interleukin-1 (IL-1) signaling is initiated when IL-1α or IL-1β binds to the extracellular domain of IL-1RI. This binding event induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), forming a high-affinity ternary signaling complex. This complex then recruits intracellular adapter proteins, such as MyD88, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. The activation of these pathways culminates in the transcription of numerous pro-inflammatory genes, such as those encoding for cytokines (e.g., IL-6, IL-8), chemokines, and adhesion molecules (e.g., ICAM-1). This compound exerts its inhibitory effect by binding to IL-1RI and preventing the initial binding of IL-1, thereby abrogating the entire downstream signaling cascade.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cell lines and assays. This data can be used as a starting point for determining the optimal concentration for your specific experimental setup.
| Cell Line | Assay | Readout | IC50 | Reference |
| Human Dermal Fibroblasts | IL-8 Production | ELISA | 25 nM | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ICAM-1 Expression | Not Specified | 9 nM | [2] |
| Human Primate Blood | IL-6 Induction | Not Specified | 15 µM | [3] |
| Cynomolgus Monkey Blood | IL-6 Induction | Not Specified | 17 µM | [3] |
Note: The effective concentration of this compound may vary depending on the cell type, the concentration of IL-1 used for stimulation, and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments.
Experimental Protocols
The following are detailed protocols for common cell culture experiments using this compound.
Inhibition of IL-1-Induced Cytokine Production (e.g., IL-8 in Human Dermal Fibroblasts)
This protocol describes how to measure the inhibitory effect of this compound on IL-1β-induced IL-8 production by human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
Recombinant human IL-1β
-
This compound
-
96-well tissue culture plates
-
Human IL-8 ELISA kit
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 2 x 104 cells/well in 100 µL of fibroblast growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 1 nM).
-
Pre-incubation with this compound: The following day, carefully remove the culture medium from the wells. Add 100 µL of medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for 1-2 hours at 37°C.
-
IL-1β Stimulation: Prepare a working solution of recombinant human IL-1β in culture medium. Add a predetermined concentration of IL-1β (e.g., 1 ng/mL, the optimal concentration should be determined empirically) to all wells except for the negative control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
ELISA: Measure the concentration of IL-8 in the collected supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-8 production for each this compound concentration compared to the IL-1β stimulated control. Determine the IC50 value from the dose-response curve.
Western Blot Analysis of Downstream Signaling
This protocol allows for the analysis of the effect of this compound on the phosphorylation of key downstream signaling molecules in the IL-1 pathway, such as NF-κB p65 or p38 MAPK.
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
Appropriate cell culture medium
-
Recombinant human IL-1β
-
This compound
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with the desired concentrations of this compound for 1-2 hours, followed by stimulation with IL-1β (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to observe phosphorylation events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-p65).
Cell Viability Assay (MTT Assay)
It is important to assess whether this compound exhibits any cytotoxic effects at the concentrations used in the experiments.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity if desired.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay can be used to determine if this compound induces apoptosis in the target cells.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Troubleshooting
-
Low or no inhibition by this compound:
-
Verify IL-1RI expression: Ensure your cell line expresses the human type I IL-1 receptor. This compound is not effective against the murine IL-1RI.[2]
-
Check this compound activity: Ensure the peptide is properly stored and handled to maintain its activity.
-
Optimize IL-1 concentration: The concentration of IL-1 used for stimulation might be too high. Perform a dose-response with IL-1 to find a sub-maximal concentration for your assays.
-
Increase this compound concentration or pre-incubation time: The concentration or pre-incubation time of this compound may be insufficient.
-
-
High background in assays:
-
Wash cells thoroughly: Ensure proper washing steps to remove any residual reagents.
-
Optimize antibody concentrations: For Western blotting and immunofluorescence, titrate primary and secondary antibodies to reduce non-specific binding.
-
Use appropriate blocking buffers.
-
-
Cell death observed:
-
Perform a cell viability assay: Determine the cytotoxic concentration of this compound for your cell line. Use concentrations below the cytotoxic threshold for your experiments.
-
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of the IL-1 signaling pathway in various cellular processes.
References
Application Notes and Protocols for AF12198 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF12198 is a synthetic 15-mer peptide (Ac-FEWTPGWYQJYALPL-NH2, where J is 2-azetidine-1-carboxylic acid) that acts as a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1] It has demonstrated the ability to block IL-1-induced cellular responses in vitro and in vivo, making it a valuable tool for investigating the role of the IL-1 signaling pathway in various physiological and pathological processes.[1] These application notes provide detailed information and protocols for the use of this compound in in vivo studies, with a focus on intravenous administration in non-human primates.
Mechanism of Action
This compound selectively binds to the human type I IL-1 receptor, preventing the binding of its natural ligands, IL-1α and IL-1β. This competitive inhibition blocks the downstream signaling cascade that leads to the expression of pro-inflammatory genes. Notably, this compound exhibits species selectivity, as it does not bind to the murine type I IL-1 receptor, a critical consideration for animal model selection.[1]
In Vitro Activity
A summary of the in vitro inhibitory activity of this compound is provided in the table below for reference.
| Cell Type | IL-1 Induced Response | IC50 (nM) |
| Human Dermal Fibroblasts | IL-8 Production | 25 |
| Human Endothelial Cells | ICAM-1 Expression | 9 |
Data sourced from Akeson et al., 1996.[1]
In Vivo Studies: Dosage and Administration in Cynomolgus Monkeys
The following table summarizes the key parameters for the in vivo administration of this compound in cynomolgus monkeys as reported in the literature.
| Parameter | Details |
| Animal Model | Cynomolgus Monkeys (Macaca fascicularis) |
| Administration Route | Intravenous (IV) Infusion |
| Dosage | 1 mg/kg/hour |
| Duration | Continuous infusion |
| Primary Endpoint | Inhibition of IL-1 induced IL-6 production (ex vivo) and modulation of in vivo IL-6 induction. |
Data extrapolated from protocols for similar IL-1 receptor antagonists and the primary this compound publication.[1][2]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intravenous Infusion in Cynomolgus Monkeys
This protocol is based on the methodology for evaluating IL-1 antagonists in cynomolgus monkeys.
Materials:
-
This compound peptide
-
Sterile saline for injection (0.9% NaCl)
-
Infusion pump
-
Catheters and other surgical supplies for intravenous cannulation
-
Anesthesia as per institutional guidelines
-
Blood collection tubes (containing appropriate anticoagulant, e.g., EDTA)
Procedure:
-
Animal Preparation: Acclimatize healthy, adult cynomolgus monkeys to the laboratory environment. Ensure animals are fasted overnight before the procedure.
-
Anesthesia and Cannulation: Anesthetize the monkey following approved institutional protocols. Surgically implant a catheter into a suitable vein (e.g., cephalic or saphenous vein) for continuous infusion and another for blood sampling.
-
This compound Preparation: Prepare the this compound infusion solution by dissolving the peptide in sterile saline to achieve the desired concentration for a 1 mg/kg/hour infusion rate. The final concentration will depend on the weight of the animal and the flow rate of the infusion pump.
-
Initiation of Infusion: Begin the continuous intravenous infusion of this compound using a calibrated infusion pump.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-infusion, and at various intervals during the infusion) to assess the ex vivo and in vivo effects of this compound.
Protocol 2: Ex Vivo Whole Blood IL-6 Induction Assay
This assay is used to determine the inhibitory activity of the administered this compound on IL-1-induced cytokine production.
Materials:
-
Whole blood samples collected from the in vivo study
-
Recombinant human IL-1β
-
RPMI 1640 cell culture medium
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
ELISA kit for monkey IL-6
Procedure:
-
Blood Aliquoting: Aliquot 1 ml of whole blood from each time point into sterile microcentrifuge tubes.
-
IL-1β Stimulation: To one set of tubes, add recombinant human IL-1β to a final concentration of 1 ng/ml. To a parallel set of tubes (control), add an equal volume of sterile saline.
-
Incubation: Incubate all tubes for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Plasma Separation: Following incubation, centrifuge the tubes at 1500 x g for 10 minutes to separate the plasma.
-
IL-6 Measurement: Carefully collect the plasma supernatant and measure the concentration of IL-6 using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-6 in the IL-1β stimulated samples from different time points during the this compound infusion to the pre-infusion levels to determine the percentage of inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: IL-1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo evaluation of this compound in cynomolgus monkeys.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Potential Small Molecule Allosteric Modulator Sites on IL-1R1 Ectodomain Using Accelerated Conformational Sampling Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AF12198 in Inflammatory Models
For: Researchers, Scientists, and Drug Development Professionals
Subject: Administration of AF12198 in Animal Models of Inflammation
Introduction and Important Limitations
This compound is a novel 15-amino acid peptide that acts as a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1RI).[1] It functions by binding to the human IL-1RI, thereby preventing the pro-inflammatory cytokines IL-1α and IL-1β from activating downstream signaling pathways. This targeted mechanism of action makes this compound a molecule of interest for research into IL-1-mediated inflammatory diseases.
However, a critical limitation for preclinical in vivo studies is the species selectivity of this compound. Published research has demonstrated that this compound selectively binds to the human type I IL-1 receptor and does not bind to the murine type I receptor. [1] This lack of cross-reactivity renders standard rodent models of inflammation (e.g., in mice and rats) unsuitable for evaluating the efficacy of this compound.
To date, there are no publicly available studies detailing the administration of this compound in established in vivo models of inflammation. The only published in vivo work involved administration to cynomolgus monkeys, where the biological activity was assessed using an ex vivo method.[1]
This document provides a summary of the known characteristics of this compound, its mechanism of action, and a hypothetical protocol for how it could be evaluated in a suitable animal model, such as a humanized mouse expressing the human IL-1RI.
Mechanism of Action of this compound
Interleukin-1 (IL-1) is a key cytokine that drives inflammatory responses. Both IL-1α and IL-1β bind to the IL-1 receptor type I (IL-1RI), initiating a signaling cascade that leads to the expression of numerous inflammatory genes. This compound acts as a competitive antagonist at the human IL-1RI, blocking this signaling pathway.
Caption: IL-1 signaling pathway and the inhibitory action of this compound.
Quantitative Data (In Vitro)
Due to the lack of in vivo inflammation model data, this section summarizes the available in vitro efficacy data for this compound.
| Cell Type | Assay | IC50 | Reference |
| Human Dermal Fibroblasts | IL-1-induced IL-8 production | 25 nM | [1] |
| Human Endothelial Cells | IL-1-induced ICAM-1 expression | 9 nM | [1] |
Experimental Protocols
Published Protocol: Ex Vivo IL-1 Antagonist Activity in Cynomolgus Monkeys
This protocol is adapted from the methodology described for this compound.[1] It measures the ability of the antagonist administered in vivo to block IL-1-induced cytokine production in whole blood samples cultured ex vivo.
Objective: To determine the in vivo biological activity of this compound by measuring its ability to antagonize IL-1-induced IL-6 production in blood samples.
Animal Model: Cynomolgus monkeys.
Materials:
-
This compound (appropriate formulation for intravenous infusion)
-
Recombinant human IL-1β
-
Heparinized blood collection tubes
-
Sterile saline
-
Culture medium (e.g., RPMI 1640)
-
ELISA kit for monkey IL-6
Procedure:
-
Baseline Blood Collection: Collect a pre-infusion blood sample from each monkey into a heparinized tube.
-
This compound Administration: Administer this compound via intravenous infusion. The original study does not specify the exact dose but notes this is a method to evaluate various doses.
-
Post-Infusion Blood Collection: Collect blood samples at various time points during and after the infusion.
-
Ex Vivo Stimulation:
-
For each blood sample (pre- and post-infusion), aliquot whole blood into culture tubes.
-
Spike half of the aliquots with a predetermined concentration of recombinant human IL-1β.
-
The other half serves as the unstimulated control.
-
-
Incubation: Incubate the blood cultures for a specified period (e.g., 4-6 hours) at 37°C.
-
Plasma Collection: Centrifuge the tubes and collect the plasma.
-
Cytokine Analysis: Measure the concentration of IL-6 in the plasma samples using an ELISA kit.
-
Data Analysis: Compare the levels of IL-1β-induced IL-6 in post-infusion samples to the pre-infusion samples. The percentage of inhibition is calculated to determine the antagonist activity of this compound at different doses and time points.
Proposed Hypothetical Protocol: In Vivo Efficacy in a Humanized IL-1RI Mouse Model
This protocol outlines a hypothetical experiment to test the anti-inflammatory efficacy of this compound in a relevant mouse model. This has not been performed in published studies but represents a viable scientific approach.
Objective: To evaluate the ability of this compound to reduce systemic inflammation in a mouse model of endotoxemia.
Animal Model: Humanized mice expressing the human IL-1RI (B-hIL1R1 mice). These mice have the extracellular domain of the murine IL-1R1 replaced with the human equivalent, allowing for the evaluation of human-specific therapeutics.
Inflammation Model: Lipopolysaccharide (LPS)-induced systemic inflammation.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for murine IL-6 and TNF-α
Experimental Workflow:
Caption: Hypothetical workflow for testing this compound in a humanized mouse model.
Procedure:
-
Animal Acclimatization: Acclimatize male or female B-hIL1R1 mice (8-12 weeks old) for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control (Saline) + Saline challenge
-
Group 2: Vehicle control (Saline) + LPS challenge
-
Group 3: this compound (Low dose) + LPS challenge
-
Group 4: this compound (High dose) + LPS challenge
-
-
Dosing: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or intravenous injection) 30-60 minutes prior to the inflammatory challenge.
-
Induction of Inflammation: Inject mice intraperitoneally with LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response.
-
Monitoring and Sampling:
-
Monitor animals for signs of inflammation (e.g., lethargy, piloerection).
-
At a peak time for cytokine release (e.g., 90 minutes post-LPS), collect blood via tail vein or retro-orbital sinus.
-
At the end of the experiment (e.g., 4-6 hours), collect a terminal blood sample via cardiac puncture and harvest tissues (e.g., liver, spleen) for further analysis.
-
-
Cytokine Measurement: Prepare serum from blood samples and measure the concentrations of key inflammatory cytokines, such as murine IL-6 and TNF-α, using ELISA.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA with post-hoc tests) to compare cytokine levels between the vehicle-treated and this compound-treated groups. A significant reduction in cytokine levels in the this compound-treated groups would indicate in vivo efficacy.
Conclusion
This compound is a potent, human-specific IL-1RI antagonist with demonstrated in vitro activity. Its application in preclinical animal models of inflammation is severely restricted by its lack of binding to the murine IL-1 receptor. While its biological activity has been confirmed in cynomolgus monkeys using an ex vivo method, detailed in vivo efficacy studies in inflammatory disease models are absent from the literature. The use of humanized mouse models expressing the human IL-1RI represents a promising and scientifically valid approach to investigate the in vivo therapeutic potential of this compound and similar human-specific biologics. The protocols and workflows provided herein are intended to guide researchers in the potential application of this compound.
References
AF12198: A Potent Antagonist of IL-1 Induced Cytokine Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 (IL-1) is a key pro-inflammatory cytokine that plays a central role in a wide range of inflammatory diseases. The biological activities of IL-1 are mediated through its binding to the type I IL-1 receptor (IL-1RI), which triggers a signaling cascade leading to the production of secondary inflammatory mediators, including other cytokines and chemokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1). The dysregulation of the IL-1 signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory conditions.
AF12198 is a novel, low molecular weight peptide antagonist that selectively binds to the human type I IL-1 receptor.[1] By competitively inhibiting the binding of IL-1α and IL-1β to IL-1RI, this compound effectively blocks the downstream signaling pathways, leading to a reduction in the production of key inflammatory mediators. These application notes provide a summary of the efficacy of this compound and detailed protocols for its use in in vitro and in vivo experimental models.
Data Presentation
The inhibitory activity of this compound on IL-1-induced cytokine and adhesion molecule production has been quantified in various cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Target Cell Line | IL-1 Induced Marker | IC50 of this compound | Reference |
| Human Dermal Fibroblasts | IL-8 Production | 25 nM | [1] |
| Human Endothelial Cells | ICAM-1 Expression | 9 nM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | IL-1 Induced Marker | Effect of this compound | Reference |
| Cynomolgus Monkeys | IL-6 Production | Blocks ex vivo and in vivo induction | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Caption: IL-1 Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for athis compound Efficacy Testing.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in blocking IL-1 induced cytokine production and cell surface molecule expression.
Protocol 1: Inhibition of IL-1β-Induced IL-8 Production in Human Dermal Fibroblasts (HDFs)
1. Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant Human IL-1β
-
This compound
-
96-well cell culture plates
-
Human IL-8 ELISA Kit
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
2. Cell Culture and Seeding:
-
Culture HDFs in T-75 flasks with Fibroblast Growth Medium at 37°C in a humidified 5% CO2 incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the HDFs into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
3. Treatment with this compound and IL-1β Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a serial dilution to achieve the desired final concentrations.
-
Prepare a working solution of recombinant human IL-1β in culture medium to a final concentration of 1 ng/mL (or a pre-determined optimal concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 50 µL of medium containing the desired concentration of this compound (or vehicle control) to each well.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of the IL-1β working solution to each well (except for the unstimulated control wells, to which 50 µL of medium is added).
-
Incubate the plate for 24 hours at 37°C.
4. Measurement of IL-8 Production:
-
After the 24-hour incubation, centrifuge the 96-well plate at a low speed to pellet any detached cells.
-
Carefully collect the cell culture supernatant from each well.
-
Perform a Human IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Determine the concentration of IL-8 in each sample by comparing the absorbance to a standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Inhibition of IL-1β-Induced ICAM-1 Expression on Human Umbilical Vein Endothelial Cells (HUVECs)
1. Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Recombinant Human IL-1β
-
This compound
-
24-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
FITC- or PE-conjugated anti-human ICAM-1 antibody
-
Isotype control antibody
-
Flow cytometer
2. Cell Culture and Seeding:
-
Culture HUVECs in T-75 flasks coated with a suitable attachment factor (e.g., gelatin) using Endothelial Cell Growth Medium at 37°C in a humidified 5% CO2 incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the HUVECs into a 24-well plate at a density of 5 x 10^4 cells per well in 500 µL of medium.
-
Incubate for 24-48 hours to form a confluent monolayer.
3. Treatment with this compound and IL-1β Stimulation:
-
Prepare a stock solution of this compound and a serial dilution as described in Protocol 1.
-
Prepare a working solution of recombinant human IL-1β in culture medium to a final concentration of 1 ng/mL (or a pre-determined optimal concentration).
-
Carefully remove the medium from the wells of the confluent HUVEC monolayer.
-
Add 250 µL of medium containing the desired concentration of this compound (or vehicle control) to each well.
-
Incubate for 1 hour at 37°C.
-
Add 250 µL of the IL-1β working solution to each well (except for the unstimulated control wells).
-
Incubate the plate for 18-24 hours at 37°C.
4. Analysis of ICAM-1 Expression by Flow Cytometry:
-
After incubation, wash the cell monolayers twice with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA.
-
Transfer the cells to flow cytometry tubes and wash with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 100 µL of staining buffer containing the FITC- or PE-conjugated anti-human ICAM-1 antibody or the corresponding isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of ICAM-1 expression.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a potent and selective antagonist of the human type I IL-1 receptor, effectively inhibiting IL-1-induced production of key inflammatory mediators. The provided protocols offer a framework for researchers to investigate the efficacy of this compound in relevant in vitro models. These studies can provide valuable insights into the therapeutic potential of targeting the IL-1 pathway for the treatment of inflammatory diseases.
References
Application of AF12198 in Immunology Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF12198 is a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1][2] As a 15-mer peptide, it represents a significant tool in the field of immunology for investigating the biological roles of the pro-inflammatory cytokine IL-1.[1][2] IL-1 is a key mediator of inflammatory responses, and its dysregulation is implicated in a wide range of autoimmune diseases and chronic inflammatory conditions.[1][3][4][5][6][7] this compound provides a means to dissect the IL-1 signaling pathway and to evaluate the therapeutic potential of IL-1 receptor blockade. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in immunological research.
Mechanism of Action
This compound functions as a competitive antagonist at the human IL-1 receptor type I (IL-1RI).[1] It selectively binds to IL-1RI, preventing the binding of both IL-1α and IL-1β.[1] This blockade inhibits the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), a necessary step for the formation of the active signaling complex.[4] Consequently, the downstream signaling cascade, which is dependent on the MyD88 adaptor protein and leads to the activation of transcription factors such as NF-κB and AP-1, is abrogated.[4] The ultimate effect is the suppression of IL-1-induced gene expression of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and in vitro efficacy of this compound.
Table 1: Binding Specificity and IC50 Values of this compound
| Receptor Target | IC50 Value | Reference |
| Human Type I IL-1 Receptor | 25 nM (for IL-8 production inhibition) | [1] |
| Human Type I IL-1 Receptor | 9 nM (for ICAM-1 expression inhibition) | [1] |
| Human Type II IL-1 Receptor | No significant binding | [1] |
| Murine Type I IL-1 Receptor | No significant binding | [1] |
Table 2: In Vitro Efficacy of this compound
| Cell Type | IL-1 Induced Response | Effect of this compound | IC50 Value | Reference |
| Human Dermal Fibroblasts | IL-8 Production | Inhibition | 25 nM | [1] |
| Human Endothelial Cells | ICAM-1 Expression | Inhibition | 9 nM | [1] |
Signaling Pathway
The following diagram illustrates the IL-1 signaling pathway and the point of intervention for this compound.
Caption: IL-1 Signaling Pathway and this compound Inhibition.
Experimental Protocols
In Vitro Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts
Objective: To determine the inhibitory effect of this compound on IL-1β-induced IL-8 production by human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-1β
-
This compound
-
Human IL-8 ELISA kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in a serum-free medium. Add the desired concentrations of this compound to the wells and incubate for 1 hour. Include a vehicle control (medium only).
-
IL-1β Stimulation: Prepare a solution of IL-1β in a serum-free medium at a final concentration of 1 ng/mL (or a pre-determined optimal concentration). Add the IL-1β solution to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for IL-8 measurement.
-
IL-8 ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit, following the manufacturer's instructions.[8][9]
-
Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of this compound compared to the IL-1β stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound.
Caption: Workflow for IL-8 Production Inhibition Assay.
In Vitro Inhibition of IL-1-Induced ICAM-1 Expression on Human Endothelial Cells
Objective: To assess the ability of this compound to inhibit IL-1β-induced surface expression of ICAM-1 on human endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human IL-1β
-
This compound
-
FITC- or PE-conjugated anti-human ICAM-1 antibody
-
Isotype control antibody
-
Flow cytometer
-
6-well cell culture plates
-
Cell scraper
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Seeding: Seed HUVECs into 6-well plates and grow to confluence.
-
Pre-treatment with this compound: Replace the growth medium with a fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for 1 hour.
-
IL-1β Stimulation: Add IL-1β to the wells at a final concentration of 1 ng/mL (or a pre-determined optimal concentration). Do not add IL-1β to the negative control wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Cell Harvesting: Wash the cells with PBS and detach them using a cell scraper in cold PBS.
-
Staining: Transfer the cell suspension to FACS tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in FACS buffer containing the anti-human ICAM-1 antibody or the isotype control. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.[10][11][12]
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of ICAM-1 expression. Calculate the percentage inhibition for each this compound concentration relative to the IL-1β stimulated control.
Caption: Workflow for ICAM-1 Expression Inhibition Assay.
In Vivo Assessment of Anti-Inflammatory Activity in a Primate Model
Objective: To evaluate the in vivo efficacy of this compound in blocking IL-1-induced inflammatory responses in cynomolgus monkeys. This protocol is based on an ex vivo analysis of whole blood.[13]
Materials:
-
Cynomolgus monkeys
-
This compound formulated for intravenous infusion
-
Recombinant human IL-1β
-
Blood collection tubes (containing anticoagulant)
-
Primate IL-6 ELISA kit
-
Sterile saline
Procedure:
-
Acclimatization and Baseline Sampling: Acclimatize the animals to the experimental conditions. Collect a pre-infusion blood sample from each animal.
-
This compound Infusion: Administer this compound via intravenous infusion at various doses. Include a vehicle control group receiving saline.
-
Blood Sampling: Collect blood samples at multiple time points during and after the infusion.
-
Ex Vivo IL-1β Stimulation: Aliquot whole blood from each sample into two tubes. Add a submaximal stimulatory concentration of IL-1β to one tube, and vehicle to the other.
-
Incubation: Incubate the blood samples for 4-6 hours at 37°C.
-
Plasma Collection: Centrifuge the blood samples to separate the plasma.
-
IL-6 ELISA: Measure the concentration of IL-6 in the plasma samples using a primate-specific IL-6 ELISA kit.
-
Data Analysis: For each time point and animal, calculate the amount of IL-6 induced by the ex vivo IL-1β stimulation. Determine the percentage inhibition of IL-6 induction in the this compound-treated animals compared to the vehicle-treated animals.
Caption: Workflow for In Vivo/Ex Vivo Analysis.
Conclusion
This compound is a valuable research tool for investigating the immunological functions of the IL-1 signaling pathway. Its high selectivity for the human IL-1RI makes it particularly relevant for studies aimed at understanding human inflammatory diseases. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their specific areas of interest within immunology and drug development.
References
- 1. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-1 receptor antagonist as therapy for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of interleukin 1 and interleukin 1 receptor antagonist in the mediation of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interleukin-1 Inhibition at Treatment for Rheumatoid Arthritis on Johns Hopkins Arthritis [hopkinsarthritis.org]
- 8. Regulatory mechanisms of interleukin-8 production induced by tumour necrosis factor-α in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Endothelial Interleukin-8 Production and Neutrophil Transmigration by Staphylococcus aureus Beta-Hemolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Intercellular Cell Adhesion Molecule 1 (ICAM-1) as a Hypoglycosylation Marker in Congenital Disorders of Glycosylation Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flow stimulates ICAM-1 expression time and shear stress dependently in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An ex vivo method for studying inflammation in cynomolgus monkeys: analysis of interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
AF12198: A Potent Tool for the Investigation of Interleukin-1 Signaling
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction Interleukin-1 (IL-1) is a pleiotropic cytokine that plays a central role in mediating inflammatory and immune responses.[1] Dysregulation of the IL-1 signaling pathway is implicated in a wide range of inflammatory diseases.[2] AF12198 is a novel, small-molecule peptide antagonist of the human type I interleukin-1 receptor (IL-1RI).[3] Its high affinity and selectivity for IL-1RI make it an invaluable tool for researchers studying the intricacies of IL-1 signaling and for professionals in the field of drug development targeting inflammatory pathways. This document provides detailed application notes and protocols for the use of this compound in studying IL-1 signaling.
Data Presentation
This compound has been characterized by its potent and selective inhibitory activity against the human IL-1 receptor type I. The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity across different assays and receptor types.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line/System | IL-1 Induced Response | IC50 Value | Reference |
| IL-1RI Binding | Human Type I IL-1 Receptor | 125I-IL-1α binding | 8 nM | [4] |
| IL-1RII Binding | Human Type II IL-1 Receptor | 125I-IL-1α binding | > 6.7 µM | [4] |
| Murine IL-1RI Binding | Murine Type I IL-1 Receptor | 125I-IL-1α binding | > 200 µM | [4] |
| IL-8 Production | Human Dermal Fibroblasts | IL-1β induced IL-8 production | 25 nM | [3][4] |
| ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1 induced ICAM-1 expression | 9 nM | [3][4] |
| IL-6 Production | Heparinized Human Blood | IL-1β induced IL-6 production | 15 µM | [4] |
Table 2: In Vivo and Ex Vivo Activity of this compound
| Species | Model | Readout | Effect of this compound | Reference |
| Cynomolgus Monkey | Ex vivo whole blood stimulation | IL-1 induced IL-6 production | IC50 of 17 µM | [4] |
| Cynomolgus Monkey | In vivo LPS challenge | Down-modulation of IL-6 induction | Blocks ex vivo IL-1 induction of IL-6 and down-modulates in vivo induction of IL-6 | [3] |
| Rat | LPS-induced acute lung inflammation | Lung MPO activity and microvascular leakage | Significantly attenuates the increase in lung MPO activity and reduces lung microvascular leakage | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: IL-1 Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow for Screening IL-1 Receptor Antagonists.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Protocol 1: Inhibition of IL-1β-induced IL-8 Production in Human Dermal Fibroblasts
Objective: To determine the IC50 value of this compound for the inhibition of IL-1β-induced IL-8 production.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-1β
-
This compound
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium (DMEM with 1% FBS).
-
Treatment:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Add 50 µL of IL-1β (final concentration of 1 ng/mL) to all wells except the negative control.
-
Add 100 µL of assay medium to the negative control wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 x g for 10 minutes and collect the supernatant.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the IL-1β-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Inhibition of IL-1β-induced ICAM-1 Expression on HUVECs
Objective: To determine the IC50 value of this compound for the inhibition of IL-1β-induced ICAM-1 expression on the surface of HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Recombinant human IL-1β
-
This compound
-
FITC-conjugated anti-human ICAM-1 antibody
-
Isotype control antibody
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
24-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow to confluence.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with IL-1β (final concentration of 10 ng/mL) for 18 hours.
-
-
Cell Harvesting:
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in flow cytometry staining buffer.
-
-
Antibody Staining:
-
Incubate the cells with FITC-conjugated anti-human ICAM-1 antibody or an isotype control antibody for 30 minutes on ice in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 500 µL of staining buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) for ICAM-1 staining in each condition.
-
Calculate the percentage of inhibition of ICAM-1 expression for each this compound concentration relative to the IL-1β-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.
-
Protocol 3: Ex Vivo Inhibition of IL-1β-induced IL-6 Production in Cynomolgus Monkey Whole Blood
Objective: To assess the inhibitory activity of this compound on IL-1β-induced cytokine production in a relevant primate model.
Materials:
-
Freshly drawn heparinized whole blood from cynomolgus monkeys
-
Recombinant human IL-1β
-
This compound
-
RPMI 1640 medium
-
Primate IL-6 ELISA Kit
-
96-well plates
Procedure:
-
Blood Collection: Collect whole blood from cynomolgus monkeys into tubes containing heparin.
-
Assay Setup:
-
In a 96-well plate, add 90 µL of whole blood to each well.
-
Add 10 µL of this compound at various concentrations.
-
Add 10 µL of IL-1β (final concentration of 10 ng/mL).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Plasma Separation: Centrifuge the plate at 1500 x g for 15 minutes and carefully collect the plasma.
-
ELISA: Measure the concentration of IL-6 in the plasma samples using a primate-specific IL-6 ELISA kit.
-
Data Analysis: Calculate the IC50 value for this compound as described in Protocol 1.
This compound is a highly effective and selective antagonist of the human IL-1RI. The data and protocols presented herein demonstrate its utility as a research tool for dissecting the IL-1 signaling pathway and for the preclinical evaluation of potential anti-inflammatory therapeutics. Its species selectivity should be taken into consideration when designing experiments. The provided protocols offer a starting point for researchers to incorporate this compound into their studies of IL-1-mediated cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. stemcell.com [stemcell.com]
Application Notes & Protocols for AF12198 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a crucial role in the pathogenesis of numerous autoimmune diseases.[1] The biological activities of IL-1 are mediated through the Interleukin-1 receptor type I (IL-1RI). Consequently, the blockade of IL-1 signaling is a validated therapeutic strategy for a variety of inflammatory conditions. AF12198 is a novel, synthetic 15-mer peptide antagonist of the human IL-1RI.[1] These application notes provide a summary of the known characteristics of this compound and detailed protocols for its evaluation in relevant preclinical models of autoimmune disease.
This compound: Compound Profile
This compound is a low molecular weight peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2, where J represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] Its primary mechanism of action is the selective binding to the human type I IL-1 receptor, thereby competitively inhibiting the binding of both IL-1α and IL-1β and blocking downstream pro-inflammatory signaling.[1]
A critical consideration for the preclinical evaluation of this compound is its species selectivity. This compound binds to the human IL-1RI but not to the murine type I receptor. [1] This specificity renders standard murine models of autoimmune diseases unsuitable for in vivo efficacy studies. Therefore, evaluation of this compound requires the use of human cell-based in vitro assays or in vivo studies in animal models expressing the human IL-1RI.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo activities of this compound.
| Parameter | Assay | System | Value | Reference |
| Binding Specificity | Competitive Binding Assay | Human IL-1RI | Selective | [1] |
| Competitive Binding Assay | Human IL-1RII | No Binding | [1] | |
| Competitive Binding Assay | Murine IL-1RI | No Binding | [1] | |
| In Vitro Efficacy | IL-1-induced IL-8 Production | Human Dermal Fibroblasts | IC50: 25 nM | [1] |
| IL-1-induced ICAM-1 Expression | Human Endothelial Cells | IC50: 9 nM | [1] | |
| In Vivo Efficacy | Inhibition of IL-1-induced IL-6 | Cynomolgus Monkeys | Effective | [1] |
Signaling Pathway
The diagram below illustrates the IL-1 signaling pathway and the mechanism of inhibition by this compound.
Caption: IL-1 signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-1-Induced Cytokine Production in Human Cells
This protocol details a method to assess the in vitro efficacy of this compound in inhibiting IL-1β-induced production of the pro-inflammatory cytokine IL-6 from human peripheral blood mononuclear cells (PBMCs).
Workflow Diagram:
Caption: Workflow for in vitro evaluation of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human IL-1β
-
This compound
-
Human IL-6 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed 2 x 10^5 PBMCs per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the this compound dilutions to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of recombinant human IL-1β in complete RPMI-1640 medium.
-
Add IL-1β to each well to a final concentration of 1 ng/mL (or a pre-determined optimal concentration). Include vehicle-only and unstimulated controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-6 concentration against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Efficacy Assessment in a Humanized Mouse Model of Arthritis
This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in a collagen-induced arthritis (CIA) model using mice that are genetically modified to express the human IL-1RI.
Workflow Diagram:
Caption: Workflow for in vivo evaluation of this compound in a humanized mouse model.
Materials:
-
Mice expressing the human IL-1RI on a DBA/1 background
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Sterile PBS (vehicle control)
-
Calipers for paw measurement
-
Histology reagents (formalin, decalcifying solution, H&E stain)
Procedure:
-
Induction of CIA:
-
On day 0, immunize male human IL-1RI knock-in mice (8-10 weeks old) intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, boost the mice with an intradermal injection of 100 µg of bovine type II collagen emulsified in IFA.
-
-
Disease Monitoring and Treatment:
-
Beginning on day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation and swelling.
-
When mice develop a clinical score of at least 2, randomize them into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle control daily via an appropriate route (e.g., subcutaneous or intravenous injection).
-
Continue treatment and clinical scoring for a pre-determined period (e.g., 14-21 days).
-
Measure paw thickness every 2-3 days using calipers.
-
-
Terminal Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood for serum cytokine analysis (e.g., human IL-6, if a humanized cytokine reporter system is also present, or mouse inflammatory markers).
-
Dissect the paws and fix them in 10% neutral buffered formalin for histological analysis.
-
Decalcify the paws, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
-
Data Analysis:
-
Compare the mean clinical scores, paw thickness, and histological scores between the treatment and control groups using appropriate statistical tests (e.g., two-way ANOVA for clinical scores, t-test for endpoint measurements).
-
Conclusion
This compound is a promising selective antagonist of the human IL-1RI with demonstrated in vitro and in vivo activity.[1] Due to its species selectivity, preclinical evaluation must be conducted in appropriate humanized systems. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound in the context of autoimmune diseases.
References
AF12198 Peptide: Application Notes and Protocols for Reconstitution and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF12198 is a synthetic 15-mer peptide that acts as a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1] Its ability to block IL-1-mediated inflammatory responses makes it a valuable tool for research in immunology and a potential candidate for therapeutic development. This document provides detailed guidelines for the reconstitution, storage, and handling of this compound, along with protocols for its use in key in vitro and in vivo experiments.
Physicochemical Properties and Activity
The amino acid sequence of this compound is Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] The peptide is acetylated at the N-terminus and amidated at the C-terminus, modifications that typically enhance stability. This compound selectively binds to the human type I IL-1 receptor, but not the human type II or murine type I receptors.[1]
| Property | Value | Reference |
| Sequence | Ac-FEWTPGWYQJYALPL-NH2 | [1] |
| Target | Human Type I Interleukin-1 Receptor (IL-1RI) | [1][2] |
| In Vitro Activity (IC50) | 9 nM (IL-1-induced ICAM-1 expression in HUVECs) | [1][2] |
| 25 nM (IL-1-induced IL-8 production in human dermal fibroblasts) | [1] | |
| In Vivo Activity | Blocks IL-1 induction of IL-6 in cynomolgus monkeys | [1] |
Reconstitution of this compound Peptide
Due to the presence of hydrophobic residues, this compound may have limited solubility in aqueous solutions. The following protocol is a general guideline and may require optimization.
Recommended Solvents:
-
Primary Recommendation: Sterile, distilled water.
-
Alternative for Hydrophobic Peptides: If the peptide does not readily dissolve in water, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used to initially solubilize the peptide, followed by dilution with sterile water or a buffer of choice.
Protocol:
-
Pre-Reconstitution: Before opening the vial, centrifuge it briefly at 12,000 x g for 20 seconds to ensure that all the lyophilized peptide is at the bottom.[3]
-
Solvent Addition: Carefully add the desired volume of sterile, distilled water or other recommended solvent to the vial to achieve a stock concentration of 1-5 mg/mL.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the peptide. Brief sonication can aid in dissolving hydrophobic peptides.
-
Sterilization: If necessary, the reconstituted peptide solution can be sterile-filtered through a 0.22 µm filter.
Storage of this compound Peptide
Proper storage is critical to maintain the stability and activity of the this compound peptide.
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to several years | Store in a desiccator to minimize moisture absorption. |
| Reconstituted Stock Solution | -20°C or -80°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. The presence of Trp and Met residues suggests potential susceptibility to oxidation; consider using oxygen-free buffers for long-term storage. |
| Working Dilutions | 4°C | Up to 1 week | For short-term use. Avoid repeated warming and cooling. |
Experimental Protocols
In Vitro: Inhibition of IL-1-Induced ICAM-1 Expression in HUVECs
This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on IL-1-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression in Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Recombinant Human IL-1β
-
This compound Peptide Stock Solution
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Primary Antibody: Anti-human ICAM-1
-
Secondary Antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Substrate for HRP (e.g., TMB)
-
Stop Solution (e.g., 1M H₂SO₄)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight.
-
Peptide Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
IL-1β Stimulation: Add recombinant human IL-1β to the wells at a final concentration of 1 ng/mL and incubate for 18-24 hours.
-
Cell-Based ELISA:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash and block the cells with blocking buffer for 1 hour.
-
Incubate with anti-human ICAM-1 primary antibody for 2 hours at room temperature.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the peptide.
In Vivo: Inhibition of IL-1-Induced IL-6 Production
This protocol describes a general workflow for an in vivo experiment in a relevant animal model (e.g., cynomolgus monkeys as originally described, or a rodent model) to assess the efficacy of this compound in blocking IL-1-induced IL-6 production.[1]
Materials:
-
Appropriate animal model
-
Recombinant Human IL-1β
-
This compound Peptide Solution (formulated for in vivo administration)
-
Anesthesia
-
Blood collection supplies
-
ELISA kit for IL-6
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions.
-
Peptide Administration: Administer this compound via the desired route (e.g., intravenous infusion).
-
IL-1β Challenge: After a specified time, challenge the animals with an intravenous injection of recombinant human IL-1β.
-
Blood Sampling: Collect blood samples at various time points post-challenge.
-
IL-6 Measurement: Separate plasma or serum and measure the concentration of IL-6 using a validated ELISA kit.
-
Data Analysis: Compare the IL-6 levels in this compound-treated animals to a vehicle-treated control group.
Visualizations
Caption: this compound blocks the binding of IL-1 to its receptor, inhibiting downstream signaling.
Caption: Workflow for the reconstitution of lyophilized this compound peptide.
References
Troubleshooting & Optimization
Optimizing AF12198 concentration for IC50
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AF12198 for half-maximal inhibitory concentration (IC50) determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective peptide antagonist for the human type I interleukin-1 receptor (IL-1R1).[1][2] It is a 15-mer peptide that functions by blocking the binding of interleukin-1 (IL-1) to its receptor, thereby inhibiting downstream inflammatory signaling pathways.[3] It shows high selectivity for the human type I receptor over the human type II or murine type I receptors.[1][2]
Q2: What is the mechanism of action for this compound?
A2: this compound competitively inhibits the binding of both IL-1α and IL-1β to the IL-1R1.[4] By occupying the receptor binding site, it prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), which is a necessary step for signal transduction.[5][6] This blockade halts the downstream cascade involving MyD88, IRAK, and TRAF6, ultimately preventing the activation of transcription factors like NF-κB and the expression of inflammatory genes.[7][8]
Q3: What is an IC50 value?
A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular substance (like this compound) is needed to inhibit a specific biological process by 50%.[9][10][11] It is a standard measure of the potency of an antagonist drug. A lower IC50 value signifies a more potent inhibitor.
Q4: Why do the reported IC50 values for this compound vary across different studies?
A4: The IC50 value is highly dependent on the experimental context. Variations arise from differences in:
-
Assay Type: A cell-free binding assay (measuring direct receptor binding) will yield a different IC50 than a cell-based functional assay (measuring inhibition of a cellular response like cytokine production).[12]
-
Cell Line: Different cell types (e.g., fibroblasts, endothelial cells) can exhibit varied receptor expression levels and signaling efficiencies.[3]
-
Specific Endpoint Measured: The IC50 for inhibiting IL-8 production may differ from that for inhibiting ICAM-1 expression due to variations in the signaling pathways leading to their expression.[1][3]
-
Experimental Conditions: Factors such as the concentration of the stimulating ligand (IL-1), substrate concentration, incubation time, and specific reagents can all influence the final IC50 value.[13]
Summary of Published IC50 Values for this compound
| Target/Assay | System | IC50 Value | Reference |
| 125I-IL-1α Binding Competition | Human Type I IL-1 Receptor (IL-1R1) | 8 nM | [1][2] |
| IL-1 Induced ICAM-1 Expression | Endothelial Cells | 9 nM | [1][3] |
| IL-1 Induced IL-8 Production | Human Dermal Fibroblasts | 25 nM | [1][3] |
| IL-1 Induced IL-6 Induction | Heparinized Human Blood | 15 µM | [1] |
| IL-1 Induced IL-6 Induction | Blood from Cynomolgus Monkeys | 17 µM | [1] |
Visualizing the this compound Mechanism of Action
Caption: this compound blocks IL-1 binding to IL-1R1, preventing downstream signaling.
Troubleshooting Guide for IC50 Determination
Q5: My dose-response curve is flat, showing little to no inhibition even at high concentrations. What's wrong?
A5: This issue can stem from several factors:
-
Inappropriate Concentration Range: You may be testing a concentration range that is too low. Review published data and consider testing a wider range, spanning from picomolar to high micromolar, to find the inhibitory window.
-
Compound Inactivity: Ensure the this compound stock solution is correctly prepared and has not degraded. Peptides can be sensitive to storage conditions and repeated freeze-thaw cycles.[1] It is recommended to aliquot stock solutions and store them at -80°C.
-
Cellular System: this compound is highly specific to the human IL-1R1 and has poor activity on the murine receptor.[1][2] Confirm you are using a human cell line or a system that expresses the human receptor.
-
Assay Reagents: Verify that the IL-1 ligand used for stimulation is active and used at an appropriate concentration (typically at its EC50 or EC80) to ensure a sufficient signaling window.
Q6: I'm observing high variability and large error bars between my replicate wells. How can I improve this?
A6: High variability often points to technical inconsistencies:
-
Pipetting Accuracy: Ensure micropipettes are calibrated. Use reverse pipetting for viscous solutions and change tips for each concentration to avoid carryover.
-
Cell Plating: Inconsistent cell numbers per well is a common culprit. Ensure the cell suspension is homogenous before and during plating. Allow cells to settle evenly by leaving the plate at room temperature for 15-20 minutes before incubation.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can alter concentrations.[14] To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media to maintain humidity.[14]
Q7: The IC50 value I calculated is very different from the published literature. What could be the reason?
A7: Discrepancies are common and highlight the importance of standardizing protocols.
-
Different Experimental Protocols: As noted in Q4, cell type, IL-1 concentration, incubation time, and the specific endpoint measured can all significantly shift the IC50 value.[12] Carefully compare your protocol to the one used in the publication you are referencing.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number.[14] Over-passaged cells can have altered receptor expression and signaling responses.
-
Curve Fitting: Ensure you are using an appropriate non-linear regression model (e.g., four-parameter logistic fit) to analyze your data. The top and bottom plateaus of the curve should be well-defined by your data points.[13]
Q8: this compound is a peptide. Are there special handling considerations?
A8: Yes. Peptides require careful handling to ensure stability and solubility.
-
Solubility: this compound is soluble in a mixture of ethanol and PBS.[2] It is often recommended to first dissolve peptides in a small amount of an organic solvent like DMSO before making final dilutions in aqueous assay buffer. Always check for precipitation.
-
Storage: Store the lyophilized peptide and stock solutions at -20°C or -80°C.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Experimental Protocol: Determining this compound IC50 via Inhibition of IL-1β-Induced IL-8 Production
This protocol describes a cell-based assay using human dermal fibroblasts to measure the functional inhibition of IL-1 signaling by this compound.
1. Materials
-
Human Dermal Fibroblasts (HDFs)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
This compound peptide
-
Recombinant Human IL-1β
-
Assay Medium (serum-free or low-serum)
-
96-well cell culture plates
-
Human IL-8 ELISA Kit
-
Sterile PBS, DMSO
2. Experimental Workflow
Caption: Standard workflow for a cell-based functional IC50 determination assay.
3. Detailed Procedure
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform a serial dilution series in assay medium to create working solutions at 2x the final desired concentrations. A suggested starting range for the final concentrations is 1 nM to 10 µM.
-
Include a vehicle control (assay medium with the same percentage of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Add 50 µL of the 2x this compound dilutions (and vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a 2x working solution of IL-1β in assay medium (e.g., 2 ng/mL for a final concentration of 1 ng/mL).
-
Add 50 µL of the 2x IL-1β solution to all wells except for the negative control wells (which should receive 50 µL of assay medium instead).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Collect Supernatant:
-
Centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any cells or debris.
-
Carefully collect the supernatant for analysis. Samples can be stored at -80°C if not analyzed immediately.
-
-
Quantify IL-8:
-
Measure the concentration of IL-8 in the collected supernatants using a commercial human IL-8 ELISA kit. Follow the manufacturer’s instructions precisely.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage inhibition for each this compound concentration relative to the controls: % Inhibition = 100 * (1 - [Signal_Sample - Signal_Neg_Ctrl] / [Signal_Pos_Ctrl - Signal_Neg_Ctrl])
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a suitable software package (e.g., GraphPad Prism) to fit the data using a non-linear regression model (sigmoidal, 4PL, variable slope). The software will calculate the IC50 value from the curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Basis of IL-1 Family Cytokine Signaling [frontiersin.org]
- 6. BIOCARTA_IL1R_PATHWAY [gsea-msigdb.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: AF12198 Stability
This technical support center provides guidance on the stability of the interleukin-1 (IL-1) receptor antagonist, AF12198. While specific public stability data for this compound in various buffers is limited, this guide offers insights based on general principles of peptide and protein stability, drawing from available information and related research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble up to 1 mg/ml in a solution of 10% ethanol in Phosphate Buffered Saline (PBS). For long-term storage, it is recommended to store the product at -20°C.
Q2: What are the general considerations for selecting a buffer for a peptide like this compound?
A2: The choice of buffer is critical for maintaining the stability of therapeutic proteins and peptides. Key factors to consider include the buffer substance, pH, ionic strength, and the presence of excipients.[1][2] The optimal buffer system will help to regulate pH shifts and can enhance conformational stability.[2]
Q3: How does pH affect the stability of peptides?
A3: The pH of the formulation is a crucial factor influencing the stability of peptides and proteins. For many proteins, stability is maximal around the isoelectric point where the net charge is zero.[2] Significant deviations from the optimal pH can lead to destabilization.[1] For instance, a study on two monoclonal antibodies showed a strong decrease in unfolding transition temperatures at pH values below 6, indicating significant destabilization.[1]
Q4: What is the role of excipients in a formulation?
A4: Excipients are inactive ingredients added to a formulation to improve its stability, solubility, and other characteristics. Common excipients include stabilizers (e.g., sugars like sucrose), surfactants (e.g., polysorbate 80), and antioxidants.[3][4] For example, in a freeze-dried formulation of recombinant human interleukin-1 receptor antagonist (rhIL-1ra), sucrose was found to be the best stabilizer in the presence of glycine.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon reconstitution | - Incorrect solvent used.- pH of the buffer is not optimal.- Peptide concentration is too high. | - Ensure reconstitution in the recommended solvent (10% ethanol/PBS).- Screen different pH values to find the optimal range for solubility.- Attempt to dissolve at a lower concentration. |
| Loss of activity during storage | - Suboptimal storage temperature.- Chemical degradation (e.g., oxidation, deamidation).- Aggregation. | - Store at the recommended -20°C.- Consider the addition of antioxidants if oxidation is suspected.- Optimize the formulation by screening different buffers and excipients to minimize aggregation. |
| Aggregation observed during experiments | - Low ionic strength of the buffer.- High protein concentration.- Thermal stress. | - Studies on rhIL-1ra have shown that low solution ionic strength can accelerate aggregation at high protein concentrations.[5] Consider increasing the ionic strength of your buffer.- Evaluate the effect of protein concentration on aggregation kinetics.[5][6][7]- Avoid repeated freeze-thaw cycles and exposure to high temperatures. |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal this compound Stability
This protocol outlines a general approach to screen for optimal buffer conditions for this compound, adapted from methodologies used for therapeutic antibodies.[1]
-
Prepare a matrix of buffer conditions:
-
Buffer substances: Sodium Citrate, Sodium Acetate, Sodium Phosphate, Tris.
-
pH range: Screen a range from pH 3.5 to 8.5 for each buffer.
-
Ionic strength: Test each buffer with and without the addition of 130 mM NaCl.
-
-
Sample Preparation:
-
Prepare this compound in each buffer condition at a final concentration of 25 mM.
-
-
Thermal Stability Analysis using nanoDSF:
-
Use a Prometheus NT.48 instrument or similar to perform nano-Differential Scanning Fluorimetry (nanoDSF).
-
Apply a thermal ramp (e.g., 1°C/min) to induce unfolding.
-
Monitor the change in tryptophan fluorescence to determine the unfolding transition temperature (Tm).
-
-
Data Analysis:
-
Plot the Tm values against pH for each buffer system to identify the conditions that provide the highest thermal stability.
-
Protocol 2: Analysis of Aggregation Kinetics
This protocol describes a method to study the aggregation kinetics of this compound, based on techniques used for other proteins.[6][7][8]
-
Sample Preparation:
-
Prepare monomeric this compound in the desired buffer system.
-
Prepare a series of concentrations to investigate the concentration dependence of aggregation.
-
-
Aggregation Assay:
-
Use a fluorescent dye such as Thioflavin T (ThT) that binds to amyloid-like fibrils.
-
Monitor the increase in ThT fluorescence intensity over time using a plate reader.
-
Incubate the samples under controlled conditions (e.g., temperature, agitation).
-
-
Data Analysis:
-
Normalize the kinetic data with respect to the minimum and maximum ThT fluorescence intensities.
-
Determine the half-time (t½) of aggregation, which is the time to reach 50% of the maximum fluorescence.
-
Analyze the data using software like AmyloFit to determine microscopic rate constants.[6]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a stable low-dose aglycosylated antibody formulation to minimize protein loss during intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a stable freeze-dried formulation of recombinant human interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High concentration formulations of recombinant human interleukin-1 receptor antagonist: II. Aggregation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of α-synuclein in vitro aggregation kinetics by its alternative splice isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid β-Protein Aggregation Produces Highly Reproducible Kinetic Data and Occurs by a Two-Phase Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The conformation and the aggregation kinetics of α-synuclein depend on the proline residues in its C-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AF12198 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational peptide, AF12198, in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 15-amino acid peptide that acts as a selective antagonist for the human type I interleukin-1 (IL-1) receptor.[1] It functions by binding to this receptor and preventing the pro-inflammatory cytokines, IL-1α and IL-1β, from binding and initiating downstream inflammatory signaling cascades.
Q2: I am not observing the expected efficacy of this compound in my mouse model. What could be the reason?
A2: A critical characteristic of this compound is its species specificity. It has been shown to selectively bind to the human type I IL-1 receptor but not to the murine (mouse) type I receptor.[1] Therefore, standard laboratory mouse strains will not exhibit a pharmacological response to this compound. For in vivo studies, it is imperative to use either a non-human primate model, such as the cynomolgus monkey, or a genetically modified mouse model that expresses the human IL-1 receptor (a "humanized" mouse model).[1][2]
Q3: What are the recommended in vivo models for testing this compound?
A3: Based on the species specificity of this compound, the following models are recommended:
-
Cynomolgus Monkeys (Macaca fascicularis): This non-human primate model was used in the initial in vivo characterization of this compound and demonstrated the compound's ability to block IL-1-induced responses.[1]
-
Humanized IL-1 Receptor Mice (B-hIL1R1 mice): These are genetically engineered mice where the murine IL-1 receptor gene is replaced with its human counterpart.[2] This allows for the study of human-specific IL-1 receptor antagonists in a rodent model, which can be more cost-effective and ethically streamlined than non-human primate studies.
Q4: How should I formulate this compound for in vivo administration?
A4: As a peptide, this compound is likely to be formulated in a sterile, aqueous solution for parenteral administration (e.g., intravenous infusion). The original in vivo study in cynomolgus monkeys utilized an intravenous infusion.[1] For any new formulation, it is crucial to assess the peptide's solubility and stability in the chosen vehicle. Common vehicles for peptides include sterile saline or phosphate-buffered saline (PBS). It is essential to ensure the formulation is free of pyrogens and particulates.
Q5: What are some common pitfalls when working with peptide-based IL-1 inhibitors in vivo?
A5: Beyond species specificity, researchers may encounter challenges related to:
-
Peptide Stability: Peptides can be susceptible to degradation by proteases in biological fluids. It is important to handle the compound according to the manufacturer's instructions and consider its in vivo half-life when designing dosing regimens.
-
Immunogenicity: Being a peptide, there is a potential for the host immune system to recognize this compound as foreign and develop anti-drug antibodies. This can affect the compound's efficacy and safety in long-term studies.
-
Vehicle Effects: The vehicle used to dissolve or suspend the compound may have its own biological effects. Always include a vehicle-only control group in your experiments to account for this.
Troubleshooting Guides
Problem: Lack of Efficacy or High Variability in Results
If you are using an appropriate animal model (cynomolgus monkey or humanized mouse) and still observe a lack of efficacy or high variability, consider the following troubleshooting steps:
Troubleshooting Workflow for Poor or Inconsistent Efficacy
References
Potential off-target effects of AF12198
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving AF12198, a selective antagonist of the human type I interleukin-1 receptor (IL-1R1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective peptide antagonist for the human type I interleukin-1 receptor (IL-1R1).[1][2] It functions by binding to IL-1R1 and blocking the downstream signaling induced by interleukin-1 (IL-1). This antagonistic action has been demonstrated to inhibit IL-1-induced cellular responses, such as the production of IL-8 and the expression of intercellular adhesion molecule-1 (ICAM-1).[1][2]
Q2: What is the selectivity profile of this compound? Have any off-target effects been reported?
This compound exhibits a high degree of selectivity for the human type I IL-1 receptor.[1] Published data indicates that it does not bind significantly to the human type II IL-1 receptor or the murine type I IL-1 receptor.[1][2] To date, no specific off-target effects or cross-reactivities with other signaling pathways have been reported in the scientific literature. Researchers should, however, always include appropriate controls in their experiments to monitor for any unexpected effects in their specific model system.
Q3: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of efficacy in a cell-based assay. Please consider the following troubleshooting steps:
-
Cell Line Compatibility: Confirm that your cell line expresses the human type I IL-1 receptor. This compound is highly specific for the human receptor and has been shown to be inactive against the murine type I receptor.[1][2]
-
This compound Concentration: Ensure that the concentration of this compound used is within the effective range. The reported IC50 values for inhibiting IL-1-induced IL-8 production and ICAM-1 expression are 25 nM and 9 nM, respectively.[1][2] A dose-response experiment is recommended to determine the optimal concentration for your specific assay.
-
IL-1 Concentration: The concentration of IL-1 used to stimulate the cells can impact the apparent inhibitory activity of this compound. If the IL-1 concentration is too high, it may overcome the competitive antagonism of this compound. Consider optimizing the IL-1 concentration.
-
Reagent Quality and Handling: Verify the integrity and proper storage of your this compound stock solution. As a peptide, it may be susceptible to degradation if not handled correctly.
Q4: Can this compound be used for in vivo studies in animal models?
Yes, this compound has been shown to be active in vivo.[1] It has been successfully used in cynomolgus monkeys, where intravenous infusion blocked ex vivo IL-1 induction of IL-6.[1] However, it is important to note that this compound is not active against the murine type I IL-1 receptor, and therefore would not be suitable for studies in standard mouse models.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background signal in the absence of IL-1 stimulation. | Endogenous IL-1 production by the cell line. | Wash cells thoroughly before adding this compound and IL-1. Consider using a serum-free medium for the assay. |
| Variability between experimental replicates. | Inconsistent cell seeding density or reagent addition. | Ensure uniform cell seeding and use calibrated pipettes for all reagent additions. Include sufficient technical and biological replicates. |
| Unexpected cellular toxicity. | High concentration of this compound or solvent. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration range of this compound and its vehicle for your cell line. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 (IL-1R1 Binding) | 8 nM | Competitive binding assay with 125I-IL-1α | [2] |
| IC50 (IL-8 Production) | 25 nM | IL-1-induced IL-8 production in human dermal fibroblasts | [1][2] |
| IC50 (ICAM-1 Expression) | 9 nM | IL-1-induced ICAM-1 expression in endothelial cells | [1][2] |
Table 2: Receptor Selectivity of this compound
| Receptor | IC50 | Reference |
| Human Type I IL-1 Receptor | 8 nM | [2] |
| Human Type II IL-1 Receptor | 6.7 µM | [2] |
| Murine Type I IL-1 Receptor | >200 µM | [2] |
Experimental Protocols
Key Experiment: Inhibition of IL-1-Induced IL-8 Production in Human Dermal Fibroblasts
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media and seeded into 24-well plates.
-
Pre-treatment: Cells are pre-incubated with varying concentrations of this compound for 30 minutes.
-
Stimulation: Recombinant human IL-1β is added to the wells to a final concentration known to induce a robust IL-8 response.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of IL-8 in the supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of IL-8 production against the log concentration of this compound.
Visualizations
Caption: Mechanism of action of this compound as an IL-1R1 antagonist.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Mechanism Underpinning Cross-reactivity of a CD8+ T-cell Clone That Recognizes a Peptide Derived from Human Telomerase Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of AF12198: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with the selective IL-1 receptor antagonist AF12198, ensuring its stability and integrity is paramount for reliable experimental outcomes. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a 15-mer peptide antagonist that selectively binds to the human type I interleukin-1 (IL-1) receptor, blocking IL-1-induced inflammatory responses.[1] Its stability is critical because degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental data.
Q2: What are the primary pathways through which a peptide like this compound can degrade?
A2: Peptides are susceptible to both chemical and physical degradation.[2][3]
-
Chemical Instability: This involves the breaking or formation of covalent bonds. Common pathways include:
-
Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.[2][3]
-
Oxidation: Particularly affects residues like Tryptophan (W) and Tyrosine (Y), both present in this compound.[4]
-
Deamidation: The loss of an amide group from Glutamine (Q) or Asparagine (N) residues. This compound contains a Glutamine residue.[4][5]
-
-
Physical Instability: This involves changes in the peptide's secondary or tertiary structure, such as aggregation or adsorption to surfaces.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in its lyophilized form at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] It is crucial to keep it sealed, away from moisture and light, and preferably under an inert atmosphere like nitrogen.[6]
Q4: I've dissolved this compound in a solvent. How should I store the solution?
A4: this compound solutions are noted to be unstable.[7] It is highly recommended to prepare solutions fresh before use. If storage is unavoidable, aliquot the solution into single-use volumes and store them frozen at -80°C to minimize freeze-thaw cycles. The choice of solvent can also impact stability; a common solvent is a mixture of 10% ethanol in PBS.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity in my in vitro assay. | Peptide degradation due to improper storage or handling. | 1. Ensure lyophilized peptide has been stored at -20°C or -80°C. 2. Prepare fresh solutions for each experiment. 3. Avoid repeated freeze-thaw cycles of stock solutions. 4. Check the pH of your assay buffer; extremes in pH can accelerate hydrolysis. |
| Inconsistent results between experiments. | Partial degradation of this compound stock solution. | 1. Aliquot stock solutions into smaller, single-use volumes to ensure consistent concentration. 2. Perform a stability test on your stock solution to determine its shelf-life under your specific storage conditions. |
| Precipitate observed in the this compound solution. | Peptide aggregation (a form of physical instability). | 1. Gently vortex or sonicate the solution to attempt redissolving. 2. Consider the solubility of this compound in your chosen solvent and at your working concentration. You may need to adjust the solvent composition. A recommended solvent is 10% ethanol in PBS for a solubility of up to 1 mg/ml. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a general method to assess the stability of this compound in a specific buffer or formulation over time.
1. Materials:
- Lyophilized this compound
- Buffer of interest (e.g., PBS, cell culture media)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Incubator or water bath at the desired temperature (e.g., 37°C)
2. Procedure:
- Prepare a stock solution of this compound in the buffer of interest at a known concentration (e.g., 1 mg/mL).
- Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram.
- Incubate the remaining solution at the desired temperature.
- At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample and inject it into the HPLC system.
- Analyze the chromatograms to determine the peak area of the intact this compound.
- Calculate the percentage of remaining intact this compound at each time point relative to the initial time point.
- The degradation rate can be determined by plotting the percentage of intact this compound against time.
Visualizing the Molecular Environment
This compound Mechanism of Action
This compound acts as a competitive antagonist at the IL-1 Receptor Type I (IL-1R1). It binds to the receptor but does not elicit a downstream signal, thereby blocking the binding of the natural ligands, IL-1α and IL-1β. This prevents the recruitment of the co-receptor IL-1RAcP and the subsequent inflammatory signaling cascade.[1][8]
Caption: this compound competitively inhibits IL-1 signaling by blocking the IL-1R1 receptor.
Potential Degradation Pathways for this compound
Based on its amino acid sequence (Ac-FEWTPGWYQJYALPL-NH2), this compound is susceptible to several degradation pathways.
Caption: Potential chemical degradation pathways for the this compound peptide.
Experimental Workflow for Stability Assessment
A typical workflow for assessing the stability of this compound involves sample preparation, incubation, and analysis by HPLC.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 3. veeprho.com [veeprho.com]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AF12198 and Interleukin-1 (IL-1) Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering experiments where AF12198 does not inhibit the expected IL-1 response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL-1RI).[1][2][3] It functions by competitively binding to IL-1RI, thereby preventing the binding of IL-1α and IL-1β and subsequent downstream inflammatory signaling.[4]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell type and the specific IL-1-induced response being measured. Reported values include:
-
8 nM for competing with 125I-IL-1α binding to the human type I IL-1 receptor.[2]
-
9 nM for inhibiting IL-1-induced intercellular adhesion molecule-1 (ICAM-1) expression in endothelial cells.[1]
-
25 nM for inhibiting IL-1-induced IL-8 production in human dermal fibroblasts.[1]
-
15 µM for inhibiting IL-6 induction in heparinized human primate blood.[2]
Q3: Is this compound active across different species?
No, this compound is highly selective for the human type I IL-1 receptor.[1][3] It does not bind effectively to the murine type I receptor (IC50 > 200 µM) and has significantly lower affinity for the human type II receptor (IC50 = 6.7 µM).[2][3][5] Therefore, it is not expected to be an effective inhibitor of IL-1 signaling in murine or other non-primate cell lines.
Q4: What are the key downstream signaling events triggered by IL-1 that this compound should inhibit?
IL-1 binding to IL-1RI initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[6] This results in the production of various pro-inflammatory mediators. Key downstream events that this compound should inhibit include:
-
Production of secondary cytokines such as IL-6 and IL-8.[1]
-
Expression of adhesion molecules like ICAM-1.[1]
-
Phosphorylation of downstream signaling proteins like p38 MAPK.
Troubleshooting Guide: this compound Not Inhibiting IL-1 Response
If you are observing a lack of IL-1 response inhibition in your experiments with this compound, consider the following potential causes and troubleshooting steps.
Diagram: Troubleshooting Workflow
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. What are IL-1R antagonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Basis of Selective Cytokine Signaling Inhibition by Antibodies Targeting a Shared Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of AF12198
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of AF12198, a peptide-based IL-1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a 15-mer peptide that acts as a selective antagonist of the human type I interleukin-1 (IL-1) receptor.[1] It functions by competitively inhibiting the binding of IL-1α and IL-1β to the IL-1 receptor type 1 (IL-1R1), thereby blocking the downstream inflammatory signaling cascade.[1][2][3] This makes it a potential therapeutic agent for a variety of inflammatory diseases.[4]
Q2: What are the main challenges in achieving good oral bioavailability for a peptide like this compound?
Peptides like this compound generally exhibit poor oral bioavailability due to several factors:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the stomach and small intestine.[5][6]
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Poor Permeability: Their relatively large size and hydrophilic nature limit their ability to permeate across the intestinal epithelium.[6][7]
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Physicochemical Instability: The harsh pH conditions of the gastrointestinal tract can lead to the degradation and inactivation of the peptide.[5]
Q3: What are the general strategies to improve the oral bioavailability of peptides?
Several formulation strategies can be employed to overcome the challenges of oral peptide delivery:
-
Use of Absorption Enhancers: These agents can transiently increase the permeability of the intestinal mucosa.[5][7]
-
Enzyme Inhibitors: Co-administration with protease inhibitors can protect the peptide from enzymatic degradation.[5]
-
Chemical Modification: Modifying the peptide structure, for instance through PEGylation, can enhance its stability and reduce enzymatic degradation.[7]
-
Particulate Delivery Systems: Encapsulating the peptide in systems like nanoparticles, liposomes, or microspheres can protect it from the harsh GI environment and facilitate its absorption.[8][]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the development of an oral formulation for this compound.
| Problem | Possible Cause | Suggested Solution |
| Low in vitro efficacy of this compound in cell-based assays after simulated gastric fluid exposure. | Degradation of the peptide by pepsin and low pH. | 1. Enteric Coating: Develop an enteric-coated formulation that protects the peptide from the acidic environment of the stomach and releases it in the more neutral pH of the small intestine. 2. Co-formulation with Proton Pump Inhibitors: Temporarily increasing the gastric pH can reduce peptic degradation. |
| Poor permeation of this compound across Caco-2 cell monolayers. | The hydrophilic nature and size of the peptide limit its transcellular and paracellular transport. | 1. Incorporate Permeation Enhancers: Screen various permeation enhancers such as medium-chain fatty acids (e.g., sodium caprate) or bile salts to identify one that improves transport without causing significant cytotoxicity. 2. Formulate with Cell-Penetrating Peptides (CPPs): Investigate the conjugation or co-administration of this compound with CPPs to facilitate its entry into intestinal epithelial cells. |
| High variability in plasma concentrations of this compound in animal studies after oral administration. | Inconsistent absorption and significant first-pass metabolism. | 1. Develop a Self-Emulsifying Drug Delivery System (SEDDS): A lipid-based formulation like SEDDS can improve the solubility and absorption of the peptide, leading to more consistent plasma profiles. 2. Mucoadhesive Formulations: Utilize mucoadhesive polymers to prolong the residence time of the formulation at the site of absorption, potentially leading to more uniform uptake.[6][7] |
| Evidence of significant proteolytic degradation of this compound in intestinal fluid. | Susceptibility of the peptide bonds to intestinal proteases like trypsin and chymotrypsin. | 1. Co-administer Protease Inhibitors: Include protease inhibitors such as aprotinin or soybean trypsin inhibitor in the formulation. 2. Peptide Modification: If feasible, explore modifications to the peptide sequence, such as the inclusion of D-amino acids or cyclization, to increase its resistance to enzymatic cleavage.[7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Stability in Simulated Gastrointestinal Fluids
-
Prepare Simulated Gastric Fluid (SGF): Dissolve 2.0 g of sodium chloride and 3.2 g of purified pepsin in 7.0 mL of hydrochloric acid and sufficient water to make 1 L. The final pH should be approximately 1.2.
-
Prepare Simulated Intestinal Fluid (SIF): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8 with 0.2 N sodium hydroxide. Add sufficient water to make 1 L.
-
Incubation: Incubate a known concentration of this compound in both SGF and SIF at 37°C.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Quench the enzymatic activity immediately (e.g., by adding a protease inhibitor or changing the pH). Analyze the concentration of intact this compound using a suitable analytical method like HPLC-MS/MS.
-
Data Interpretation: Plot the concentration of intact this compound versus time to determine its degradation kinetics in each fluid.
Protocol 2: Evaluation of this compound Permeability using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with a transepithelial electrical resistance (TEER) value indicating tight junction formation.
-
Formulation Preparation: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) with and without a permeation enhancer.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the this compound formulation to the apical side of the Caco-2 monolayer and fresh transport buffer to the basolateral side.
-
Basolateral to Apical (B-A) Transport: Add the this compound formulation to the basolateral side and fresh transport buffer to the apical side to assess efflux.
-
-
Sampling: At predetermined time intervals, collect samples from the receiver compartment (basolateral for A-B, apical for B-A) and replace with fresh buffer.
-
Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to quantify the permeability of this compound across the Caco-2 monolayer.
Visualizations
Caption: IL-1 Signaling Pathway and the Antagonistic Action of this compound.
Caption: General Workflow for Developing an Oral Formulation of this compound.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are IL1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
AF12198 Technical Support Center: Experimental Controls and Best Practices
Welcome to the AF12198 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for experiments involving this compound, a potent and selective peptide antagonist of the human type I interleukin-1 (IL-1) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 15-amino acid peptide that acts as a potent and selective antagonist of the human type I interleukin-1 receptor (IL-1RI).[1] It functions by competitively blocking the binding of the pro-inflammatory cytokines IL-1α and IL-1β to IL-1RI. This prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the subsequent formation of the active signaling complex, thereby inhibiting downstream inflammatory signaling pathways.[2]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. The stability of the reconstituted solution in culture media over long-term experiments should be empirically determined, as peptide degradation can occur.
Q3: How should I reconstitute this compound?
The solubility of this compound can vary depending on the solvent. It is advisable to first dissolve the peptide in a small amount of sterile, high-purity water or a buffer such as PBS. For cell-based assays, if solubility is an issue, a small percentage of an organic solvent like DMSO can be used, but the final concentration in the culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always use a vehicle control in your experiments.
Q4: What is the optimal working concentration of this compound for in vitro experiments?
The optimal working concentration of this compound will depend on the specific cell type and experimental conditions. However, based on its IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guides
Issue 1: No or low inhibitory effect of this compound observed.
-
Possible Cause 1: Incorrect concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations. Ensure accurate calculation and dilution of the stock solution.
-
-
Possible Cause 2: Inactive this compound.
-
Solution: Check the storage conditions and age of the peptide. If possible, test its activity in a well-established positive control assay. Consider purchasing a new batch of the compound.
-
-
Possible Cause 3: Cell line is not responsive to IL-1.
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Solution: Before testing the antagonist, confirm that your cell line expresses IL-1RI and responds to IL-1 stimulation by measuring a known downstream effector (e.g., IL-6 or IL-8 production).
-
-
Possible Cause 4: Suboptimal experimental conditions.
-
Solution: Optimize the incubation time with this compound before adding the IL-1 stimulus. Ensure that the IL-1 concentration used is appropriate to elicit a measurable response without being excessive, which might overcome the antagonist's effect.
-
Issue 2: High background or off-target effects.
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Possible Cause 1: High concentration of this compound.
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Solution: Reduce the concentration of this compound. High concentrations of any compound can lead to non-specific effects.
-
-
Possible Cause 2: Contamination of reagents.
-
Solution: Use sterile techniques and fresh, high-quality reagents to minimize the risk of contamination that could interfere with the assay.
-
-
Possible Cause 3: Vehicle control issues.
-
Solution: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and is not causing cytotoxicity or other off-target effects. Include a vehicle-only control group.
-
-
Possible Cause 4: Non-specific binding.
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Solution: this compound is reported to be selective for human IL-1RI.[1] However, at very high concentrations, off-target binding to other receptors could occur. If off-target effects are suspected, consider using a structurally different IL-1RI antagonist as a comparator.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | IL-1 Induced Response | IC50 | Reference |
| IL-8 Production | Human Dermal Fibroblasts | IL-1β | 25 nM | [1] |
| ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1β | 9 nM | [1] |
| IL-6 Production | Human Whole Blood | IL-1β | Not Reported | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound on your cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
IL-1β (or IL-1α)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle control.
-
Incubate for 24-48 hours (or your desired experimental duration).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
Western Blot for NF-κB Activation
This protocol can be used to assess the effect of this compound on IL-1-induced NF-κB activation by measuring the phosphorylation of p65.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
IL-1β
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 15-30 minutes.
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Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phospho-p65 to total p65 and the loading control (β-actin).
ELISA for IL-6/IL-8 Secretion
This protocol measures the inhibitory effect of this compound on IL-1-induced cytokine secretion.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
IL-1β
-
Human IL-6 or IL-8 ELISA kit
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for IL-6 or IL-8 according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash and add the enzyme conjugate.
-
Wash and add the substrate solution.
-
Stop the reaction and read the absorbance at the specified wavelength.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Visualizations
Caption: Mechanism of action of this compound as an IL-1RI antagonist.
Caption: Experimental workflow for assessing this compound activity using ELISA.
Caption: Troubleshooting logic for experiments with this compound.
References
AF12198 lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AF12198. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic 15-mer peptide, Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[1] It functions as a potent and selective antagonist of the human type I interleukin-1 (IL-1) receptor (IL-1RI).[1][2][3][4][5] By binding to IL-1RI, this compound competitively inhibits the binding of both IL-1α and IL-1β, thereby blocking their pro-inflammatory signaling pathways.[1][6] It does not show significant binding to the human type II IL-1 receptor or the murine type I IL-1 receptor.[1][3][4][5]
Q2: What are the common in vitro applications of this compound?
This compound is commonly used in vitro to:
-
Inhibit IL-1-induced production of secondary cytokines and chemokines, such as IL-8 in human dermal fibroblasts.[1][3][4][5]
-
Block the IL-1-induced expression of adhesion molecules, like ICAM-1, in endothelial cells.[1][3][4][5]
-
Investigate the role of the IL-1 signaling pathway in various cellular processes and disease models.
Q3: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[3] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the recommended solvent for reconstituting this compound?
This compound is soluble up to 1 mg/ml in a solution of 10% ethanol in PBS.[2][4]
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or reduced inhibitory activity.
Q: My experiments are showing a weaker than expected inhibitory effect of this compound. What could be the cause?
A: Several factors could contribute to reduced activity. Consider the following troubleshooting steps:
-
Lot-to-Lot Variability: While specific data on this compound is not publicly available, lot-to-lot variation is a known challenge for reagents.[7] This can be due to minor differences in purity, peptide synthesis, or post-translational modifications. It is advisable to qualify each new lot against a previously validated lot.
-
Improper Storage and Handling: this compound is a peptide and can be sensitive to degradation. Ensure it has been stored correctly at -20°C (powder) or -80°C (solution) and that freeze-thaw cycles have been minimized.[2][3]
-
Incorrect Concentration: Double-check all calculations for the preparation of your stock and working solutions.
-
Experimental System: The IC50 of this compound can vary depending on the cell type and the specific endpoint being measured. For example, the reported IC50 for inhibiting IL-1-induced IL-8 production in human dermal fibroblasts is 25 nM, while for ICAM-1 expression in endothelial cells it is 9 nM.[1]
Issue 2: Inconsistent results between experiments.
Q: I am observing significant variability in my results even when using the same lot of this compound. What are the potential sources of this inconsistency?
A: Inconsistent results can stem from various aspects of the experimental workflow.
-
Cell Culture Conditions: Ensure that cell passage number, confluency, and overall health are consistent between experiments.
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
-
Assay Protocol: Minor variations in incubation times, temperatures, or reagent concentrations can lead to significant differences in results. Adhere strictly to a validated protocol.
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Cell Type/Assay | Endpoint Measured | Reported IC50 | Reference |
| Human Dermal Fibroblasts | IL-1-induced IL-8 production | 25 nM | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1-induced ICAM-1 expression | 9 nM | [1] |
| Human Primate Blood | IL-1-induced IL-6 induction | 15 µM | [3] |
| Cynomolgus Monkey Blood | IL-1-induced IL-6 induction | 17 µM | [3] |
Table 2: Receptor Binding Specificity of this compound
| Receptor Type | Reported IC50 | Reference |
| Human Type I IL-1 Receptor | 8 nM | [2][3][5] |
| Human Type II IL-1 Receptor | > 6.7 mM | [2][3][5] |
| Murine Type I IL-1 Receptor | > 200 mM | [2][3][5] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 1 hour at 37°C.
-
Stimulation: Add recombinant human IL-1β to each well at a final concentration of 1 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Analysis: Collect the cell culture supernatant and measure the concentration of IL-8 using a commercially available ELISA kit.
-
Data Analysis: Plot the IL-8 concentration against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Visualizations
Caption: this compound competitively blocks the binding of IL-1 to its receptor.
Caption: A logical workflow for troubleshooting reduced this compound efficacy.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AF 12198 | CAS:185413-30-3 | Type I IL-1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: AF12198 vs. Anakinra for IL-1 Receptor Antagonism
In the landscape of therapeutic agents targeting the Interleukin-1 (IL-1) pathway, both the synthetic peptide AF12198 and the recombinant human IL-1 receptor antagonist (IL-1Ra), Anakinra, have emerged as significant molecules. This guide provides a detailed, data-driven comparison of their performance, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective characteristics.
At a Glance: Key Quantitative Data
| Parameter | This compound | Anakinra (IL-1Ra) |
| Molecular Type | 15-mer synthetic peptide | Recombinant human protein (153 amino acids) |
| Binding Affinity (IC50) | ~2 nM (to human IL-1RI)[1] | ~1.6 nM (to IL-1RI)[2][3] |
| Binding Affinity (Kd) | Not explicitly reported | ~0.33 nM (to IL-1RI)[4] |
| In Vitro Efficacy (IC50) | 25 nM (inhibition of IL-1 induced IL-8 production in human dermal fibroblasts)[5] 9 nM (inhibition of IL-1 induced ICAM-1 expression in endothelial cells)[5] | Data not available in a directly comparable format |
| In Vivo Half-life | Data not available | 4 to 6 hours[6] |
| Bioavailability | Data not available (administered intravenously in preclinical studies) | 95% (subcutaneous administration) |
Mechanism of Action: Competitive Antagonism of the IL-1 Receptor
Both this compound and Anakinra function by competitively inhibiting the binding of the pro-inflammatory cytokines IL-1α and IL-1β to the Interleukin-1 Receptor, Type I (IL-1RI). By occupying the receptor binding site without initiating a downstream signaling cascade, they effectively block the inflammatory effects of IL-1.
Anakinra is a recombinant version of the naturally occurring human IL-1Ra.[7][8] this compound, a smaller peptide, was discovered through the screening of phage display libraries and selectively binds to the human type I IL-1 receptor.[5] It does not bind to the human type II IL-1 receptor or the murine type I receptor.[5]
In Vitro Efficacy: Inhibition of Inflammatory Mediators
This compound has demonstrated potent inhibition of IL-1-induced cellular responses in vitro. Specifically, it inhibits the production of Interleukin-8 (IL-8) in human dermal fibroblasts with a half-maximal inhibitory concentration (IC50) of 25 nM.[5] Furthermore, it blocks the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells with an IC50 of 9 nM.[5]
Experimental Protocols
IL-1 Induced IL-8 Production in Human Dermal Fibroblasts
This assay is designed to measure the ability of a compound to inhibit the production of the chemokine IL-8 from fibroblasts stimulated with IL-1.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate media until confluent.
-
Stimulation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period. Subsequently, a constant concentration of IL-1α or IL-1β (e.g., 0.1-1000 U/ml) is added to the culture medium to stimulate IL-8 production.[9]
-
Incubation: The cells are incubated for a period sufficient to allow for IL-8 production and secretion into the supernatant (e.g., 24 hours).
-
Quantification: The concentration of IL-8 in the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the IL-1-induced IL-8 production, is calculated from the dose-response curve.
IL-1 Induced ICAM-1 Expression on Human Endothelial Cells
This assay quantifies the ability of a compound to inhibit the IL-1-induced upregulation of the adhesion molecule ICAM-1 on the surface of endothelial cells.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells are cultured to form a monolayer.
-
Treatment: The endothelial cell monolayer is treated with IL-1α or IL-1β in the presence or absence of the test compound (e.g., this compound) for a specified duration (e.g., 4-24 hours).[10][11]
-
Cell Staining: The cells are then stained with a fluorescently labeled monoclonal antibody specific for human ICAM-1.
-
Flow Cytometry: The expression level of ICAM-1 on the cell surface is quantified by flow cytometry, which measures the mean fluorescence intensity of the cell population.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of ICAM-1 expression against the concentration of the test compound.
In Vivo Studies and Pharmacokinetics
This compound
In vivo studies in cynomolgus monkeys have demonstrated the biological activity of this compound. When administered as an intravenous infusion, this compound was shown to block the ex vivo IL-1 induction of IL-6 and down-modulate the in vivo induction of IL-6.[5] This was the first demonstration of a small molecule exhibiting IL-1 receptor antagonist activity in vivo.[5] However, detailed pharmacokinetic parameters such as half-life, clearance, and bioavailability for this compound are not publicly available.
Anakinra
Anakinra has undergone extensive clinical development and is an approved therapeutic. It is administered via subcutaneous injection and exhibits a bioavailability of 95%. The terminal half-life of Anakinra ranges from 4 to 6 hours in patients with rheumatoid arthritis.[6]
Conclusion
Both this compound and Anakinra are potent antagonists of the IL-1 receptor, operating through a competitive binding mechanism. This compound, a synthetic peptide, has shown promising in vitro and preclinical in vivo activity, demonstrating its potential as a therapeutic agent. Anakinra, a recombinant protein, is a clinically validated and approved drug with a well-characterized efficacy and pharmacokinetic profile.
References
- 1. Expression and characterization of recombinant IL-1Ra in Aspergillus oryzae as a system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of IL-1RA structure to achieve a smaller protein with a higher affinity to its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Toxicity Test in Cynomolgus Monkeys For 98 Days with Repeated Intravenous Infusion of Cynomolgus Umbilical Cord Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anakinra as an interleukin 1 receptor antagonist, complicated genetics and molecular impacts- from the point of view of mouse genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-6R distribution in normal human and cynomolgus monkey tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cytokine regulation of proliferation and ICAM-1 expression of human dermal microvascular endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of AF12198: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antagonistic effects of AF12198, a novel peptide antagonist of the human type I interleukin-1 receptor (IL-1R1), with the established IL-1 receptor antagonist, Anakinra. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Executive Summary
Interleukin-1 (IL-1) is a key pro-inflammatory cytokine implicated in a wide range of diseases. Its biological activity is mediated through the IL-1R1. This compound is a 15-mer peptide that has been identified as a potent and selective antagonist of hIL-1R1. This guide details its in vitro efficacy in inhibiting IL-1-induced cellular responses and compares its performance with Anakinra, a recombinant form of the endogenous IL-1 receptor antagonist (IL-1ra).
Comparative Performance Data
The following tables summarize the available quantitative data on the antagonistic potency of this compound and Anakinra. It is important to note that the data for each compound are derived from separate studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Antagonistic Activity of this compound
| Assay | Cell Type | IL-1 Induced Response | This compound IC50 | Reference |
| IL-8 Production | Human Dermal Fibroblasts | IL-1β induced IL-8 secretion | 25 nM | [1] |
| ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | IL-1 induced ICAM-1 expression | 9 nM | [1] |
| Receptor Binding | - | Binding to human type I IL-1 receptor | 8 nM |
Table 2: In Vitro Antagonistic Activity of Anakinra
| Assay | Method | Anakinra IC50 / Kd | Reference |
| Receptor Binding | Competitive binding assay | ~1.6 nM (IC50) | [2] |
| Receptor Binding | Surface Plasmon Resonance | 0.33 nM (Kd) | [3] |
Note: A direct head-to-head comparison of the IC50 values for the inhibition of IL-8 and ICAM-1 production by Anakinra was not available in the reviewed literature. However, its high binding affinity for IL-1R1 suggests potent inhibition of IL-1-mediated downstream effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
IL-1 Induced IL-8 Production Assay
This protocol outlines the procedure for measuring the inhibition of IL-1-induced IL-8 production in human dermal fibroblasts.
-
Cell Culture: Culture human dermal fibroblasts in appropriate growth medium until they reach 80-90% confluency in 96-well plates.
-
Starvation: Prior to stimulation, starve the cells in a serum-free medium for 24 hours.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or the comparator compound for 1 hour at 37°C.
-
IL-1 Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human IL-1β (e.g., 1 ng/mL) for 24 hours at 37°C.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA for IL-8: Quantify the concentration of IL-8 in the supernatants using a commercial Human IL-8 ELISA kit, following the manufacturer's instructions.[4][5][6][7][8]
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration relative to the IL-1β-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
IL-1 Induced ICAM-1 Expression Assay
This protocol describes a cell-based ELISA to measure the inhibition of IL-1-induced Intercellular Adhesion Molecule-1 (ICAM-1) expression on human umbilical vein endothelial cells (HUVECs).
-
Cell Culture: Seed HUVECs in 96-well plates and grow to confluence.
-
Antagonist Pre-incubation: Treat the cells with different concentrations of this compound or the comparator for 1 hour at 37°C.
-
IL-1 Stimulation: Add recombinant human IL-1α or IL-1β (e.g., 10 ng/mL) to the wells and incubate for 18-24 hours at 37°C to induce ICAM-1 expression.
-
Cell Fixation: Gently wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Blocking: Wash the cells and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for human ICAM-1 for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: After a final wash, add a TMB substrate solution and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the IL-1-stimulated control and calculate the percentage of inhibition for each antagonist concentration. Determine the IC50 value as described for the IL-8 assay.
Mechanism of Action and Signaling Pathway
This compound exerts its antagonistic effect by competitively binding to the human type I IL-1 receptor (IL-1R1), thereby preventing the binding of the pro-inflammatory cytokines IL-1α and IL-1β. This blockade at the receptor level inhibits the initiation of the downstream signaling cascade that leads to the expression of various inflammatory genes.
Caption: IL-1 Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
The general workflow for validating the antagonistic effect of a compound like this compound on IL-1 induced cellular responses is depicted below.
Caption: General workflow for in vitro validation of IL-1 receptor antagonists.
Conclusion
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of IL-1RA structure to achieve a smaller protein with a higher affinity to its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potential Small Molecule Allosteric Modulator Sites on IL-1R1 Ectodomain Using Accelerated Conformational Sampling Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. raybiotech.com [raybiotech.com]
- 6. 2.4. ELISA CXCL8/IL-8 [bio-protocol.org]
- 7. stemcell.com [stemcell.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to AF12198 and Other Small Molecule IL-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 (IL-1) is a pivotal cytokine in the inflammatory cascade, making it a prime target for therapeutic intervention in a host of autoimmune and inflammatory diseases. While biologic agents targeting the IL-1 pathway have seen clinical success, the development of orally bioavailable small molecule inhibitors remains a key objective. This guide provides a comparative analysis of AF12198, a peptide-based IL-1 receptor antagonist, against other classes of small molecule IL-1 inhibitors, including NLRP3 inflammasome and caspase-1 inhibitors.
Quantitative Performance Analysis
The following tables summarize the key performance metrics of this compound and a selection of other small molecule IL-1 pathway inhibitors.
Table 1: IL-1 Receptor Antagonists
| Compound | Target | Binding Affinity (IC50/Ki) | Functional Inhibition (IC50) | Key Features |
| This compound | Human IL-1 Receptor Type I (IL-1R1) | IC50: 8 nM (hIL-1R1)[1][2][3]; >6.7 µM (hIL-1R2); >200 µM (murine IL-1R1)[1][3] | IL-1-induced IL-8 production (human dermal fibroblasts): 25 nM[1][2][3]; IL-1-induced ICAM-1 expression (endothelial cells): 9 nM[1][2][3] | Peptide-based small molecule; selective for human IL-1R1; first small molecule to show in vivo IL-1 receptor antagonist activity.[1][2] |
| IRI-1 | IL-1R1/IL-1β interaction | IC50: 5.15 µM | IL-1β-induced TNF-α secretion (THP-1 cells): 8.0 µM; IL-1β-induced IL-6 secretion (Saos-2 cells): 15 µM | Non-peptide small molecule; inhibits downstream phosphorylation of IL-1R1, JNK, IRAK-4, and ERK. |
Table 2: NLRP3 Inflammasome Inhibitors
| Compound | Target | Functional Inhibition (IC50) | Key Features |
| MCC950 | NLRP3 Inflammasome | IL-1β release (LPS + ATP-stimulated BMDMs): ~7.5 nM[4]; IL-1β release (LPS + nigericin-stimulated THP-1 cells): 0.2 µM | Potent and selective NLRP3 inhibitor; blocks both canonical and non-canonical NLRP3 activation.[4] |
| Dapansutrile (OLT1177) | NLRP3 Inflammasome | IL-1β release (LPS-stimulated human blood-derived macrophages): ~60% inhibition at 0.0001–10 µM | Orally active β-sulfonyl nitrile compound; inhibits NLRP3 ATPase activity and subsequent inflammasome assembly. |
Table 3: Caspase-1 Inhibitors
| Compound | Target | Binding Affinity (Ki) | Functional Inhibition (IC50) | Key Features |
| Pralnacasan (VX-740) | Caspase-1 (ICE) | 1.4 nM[3][5][6] | Not explicitly stated in search results. | Orally active, non-peptide inhibitor; clinical trials were suspended due to animal toxicity.[7] |
| VX-765 (Belnacasan) | Caspase-1 (ICE), Caspase-4 | <0.6 nM (caspase-4), 0.8 nM (caspase-1) | IL-1β and IL-18 release (LPS-stimulated PBMCs): effective inhibition reported. | Orally bioavailable prodrug of VRT-043198; has been evaluated in Phase II clinical trials for psoriasis and epilepsy.[7] |
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the IL-1 signaling pathway and the points of intervention for the different classes of small molecule inhibitors discussed.
References
- 1. Dapansutrile - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase compound (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. apexbt.com [apexbt.com]
- 7. jpp.krakow.pl [jpp.krakow.pl]
AF12198: A Comparative Analysis of its Specificity for the Human IL-1 Receptor Type I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity of AF12198, a peptide-based antagonist, for the human Interleukin-1 Receptor Type I (IL-1R1). The data presented herein is based on publicly available information. It is important to note that while specificity data exists for different types of IL-1 receptors, comprehensive screening data of this compound against a broader panel of other cytokine receptors (e.g., TNF-R, IL-6R, IFN-γR) is not available in the public domain.
Executive Summary
This compound is a potent and selective antagonist of the human IL-1R1.[1][2] It demonstrates significantly lower affinity for the human IL-1 Receptor Type II (IL-1RII) and the murine IL-1 Receptor Type I, highlighting its specificity for the human type I receptor.[1][2] This selectivity is crucial for targeted therapeutic applications aiming to modulate IL-1-mediated inflammatory responses.
Data Presentation
The following table summarizes the quantitative data on the inhibitory activity of this compound against various IL-1 receptors.
| Target Receptor | Ligand | Assay Type | IC50 (nM) | Reference |
| Human IL-1 Receptor Type I | This compound | Competitive Binding | 8 | [2][3] |
| Human IL-1 Receptor Type II | This compound | Competitive Binding | >6,700 | [2][3] |
| Murine IL-1 Receptor Type I | This compound | Competitive Binding | >200,000 | [2][3] |
| Human IL-1 Receptor Type I | IL-1ra (natural antagonist) | Competitive Binding | 4 | [3] |
The functional inhibitory activity of this compound has also been characterized in cell-based assays.
| Cell Type | IL-1 Induced Response | Assay Type | IC50 (nM) | Reference |
| Human Dermal Fibroblasts | IL-8 Production | ELISA | 25 | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | ICAM-1 Expression | Cell-based ELISA | 9 | [1] |
Experimental Protocols
Competitive Radioligand Binding Assay for Receptor Specificity
This protocol outlines a method to determine the binding affinity of this compound to IL-1 receptors.
1. Materials:
-
Receptor Source: Membranes from cells engineered to overexpress human IL-1R1, human IL-1RII, or murine IL-1R1.
-
Radioligand: 125I-labeled IL-1α.
-
Competitor Ligands: this compound, unlabeled IL-1α (for non-specific binding), and IL-1ra.
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Instrumentation: Gamma counter.
2. Procedure:
-
In a 96-well plate, combine receptor membranes (20-40 µg protein/well), 125I-IL-1α (final concentration ~0.1-0.5 nM), and varying concentrations of this compound or control ligands.
-
For total binding, omit any competitor. For non-specific binding, add a high concentration of unlabeled IL-1α (e.g., 1 µM).
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value using non-linear regression analysis.
IL-1 Induced ICAM-1 Expression in HUVECs
This protocol details a cell-based functional assay to measure the inhibitory effect of this compound.
1. Materials:
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Stimulant: Recombinant human IL-1β.
-
Inhibitor: this compound.
-
Primary Antibody: Mouse anti-human ICAM-1 antibody.
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Instrumentation: Microplate reader.
2. Procedure:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with IL-1β (final concentration 1 ng/mL) for 18-24 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Block non-specific binding sites with 1% BSA in PBS.
-
Incubate with the primary anti-ICAM-1 antibody for 1 hour.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash and add TMB substrate. Stop the reaction with 2N H2SO4.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the data to the IL-1β stimulated control and plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Mandatory Visualization
Caption: IL-1 Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflows for this compound Specificity Analysis.
References
Navigating IL-1 Receptor Research: AF12198's Specificity and Murine Model Alternatives
For researchers investigating the interleukin-1 (IL-1) signaling pathway, selecting the appropriate tools is paramount for generating accurate and reproducible data. This guide addresses the specificity of the IL-1 receptor antagonist AF12198 and provides a comparative overview of alternative antibodies validated for use in murine models.
A critical point for researchers to understand is that this compound is a potent and selective peptide antagonist for the human type I interleukin-1 receptor (IL-1R1).[1][2] It exhibits a high affinity for the human IL-1R1 with an IC50 value of 8 nM. However, it does not demonstrate cross-reactivity with the murine type I IL-1 receptor, with a reported IC50 of greater than 200 µM.[1] This high degree of species specificity renders this compound unsuitable for studies involving mouse models of inflammation or other IL-1-mediated processes.
This guide, therefore, serves to compare viable antibody alternatives to this compound for the specific application of studying the IL-1 receptor in mice.
Comparison of Commercially Available Antibodies for Murine IL-1 Receptor
For researchers requiring tools to target the murine IL-1 receptor, a variety of antibodies are available with validation for several applications. The following table summarizes key characteristics of some of these alternatives.
| Antibody Name/Clone | Host Species | Clonality | Validated Applications | Supplier (Example) | Key Features |
| AF771 | Goat | Polyclonal | WB, IHC, Neutralization | R&D Systems | Validated for neutralizing IL-1α-induced proliferation in D10.G4.1 cells. Less than 15% cross-reactivity with recombinant mouse IL-18 R and recombinant human IL-1 RI.[3] |
| EPR22198-36 | Rabbit | Monoclonal | WB | Abcam | Recognizes both the 80 kDa membrane-bound and the 65 kDa soluble forms of murine IL-1R1.[1] |
| A9744 | Rabbit | Polyclonal | WB | ABclonal | Validated for Western blot analysis of mouse liver lysates.[4] |
| PA5-47937 | Goat | Polyclonal | WB, IHC (frozen), Neutralization | Thermo Fisher Scientific | Shows approximately 25% cross-reactivity with recombinant mouse IL-18 R.[5] |
| FAB7712P | Rat | Monoclonal | Flow Cytometry | R&D Systems | PE-conjugated antibody for the detection of IL-1 RI on mouse splenocytes and RAW264.7 cells.[6] |
| 191 | Rabbit | Monoclonal | Flow Cytometry | Thermo Fisher Scientific | APC-conjugated recombinant antibody for the analysis of IL-1R1 expression on NIH/3T3 cells.[7] |
| MAB7711 | Mouse | Monoclonal | Neutralization | R&D Systems | Demonstrates neutralization of IL-1α-induced proliferation in D10.G4.1 mouse helper T cells with an ND50 of 0.05-0.15 µg/mL.[8] |
Experimental Protocols
To ensure the validity of experimental results, proper validation of any new antibody in the laboratory is crucial. Below are example protocols for key applications.
Western Blotting for Murine IL-1R1 Detection
-
Lysate Preparation: Homogenize mouse tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-murine IL-1R1 antibody (e.g., Abcam EPR22198-36 at a recommended starting dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody corresponding to the primary antibody's host species for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
Immunohistochemistry (IHC) for Murine IL-1R1 Localization
-
Tissue Preparation: Perfuse-fix the mouse and embed the tissue of interest in OCT for frozen sections or paraffin for FFPE sections.
-
Sectioning: Cut 5-10 µm thick sections and mount them on slides.
-
Antigen Retrieval (for FFPE): Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Permeabilization and Blocking: Permeabilize the sections with 0.1% Triton X-100 in PBS and then block with a serum-based blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the anti-murine IL-1R1 antibody (e.g., R&D Systems AF771 at a recommended starting concentration) overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled or HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Imaging: For fluorescently labeled antibodies, mount with a DAPI-containing mounting medium and image using a fluorescence microscope. For HRP-conjugated antibodies, use a DAB substrate kit, counterstain with hematoxylin, and image with a bright-field microscope.
In Vitro Neutralization Assay
-
Cell Culture: Culture D10.G4.1 mouse helper T cells in appropriate media.
-
Assay Setup: Seed the cells in a 96-well plate.
-
Antibody and Cytokine Incubation: Pre-incubate varying concentrations of the neutralizing anti-murine IL-1R1 antibody (e.g., R&D Systems MAB7711) with a fixed, sub-maximal concentration of recombinant mouse IL-1α for 1 hour at 37°C.
-
Cell Treatment: Add the antibody/cytokine mixture to the cells and incubate for 48-72 hours.
-
Proliferation Measurement: Measure cell proliferation using an MTT or BrdU incorporation assay.
-
Data Analysis: Calculate the ND50 (the concentration of antibody that neutralizes 50% of the cytokine activity).
Visualizing Key Pathways and Workflows
To further aid researchers, the following diagrams illustrate the IL-1 signaling pathway and a general workflow for antibody validation.
Caption: A simplified diagram of the IL-1 signaling cascade.
Caption: A workflow for validating a new antibody for a specific application.
References
- 1. Anti-IL1 Receptor I/IL-1R-1 antibody [EPR22198-36] (ab229051) | Abcam [abcam.com]
- 2. IL-1RA (20D8) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Anti-IL1 Receptor I/IL-1R-1 Antibody (A9744) | Antibodies.com [antibodies.com]
- 5. IL1R1 Polyclonal Antibody (PA5-47937) [thermofisher.com]
- 6. rndsystems.com [rndsystems.com]
- 7. IL1R1 Recombinant Monoclonal Antibody (191), APC (MA5-40958) [thermofisher.com]
- 8. rndsystems.com [rndsystems.com]
A Preclinical Efficacy Showdown: AF12198 Versus Monoclonal Antibodies in IL-1 Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of AF12198, a novel peptide-based IL-1 receptor antagonist, against established monoclonal antibodies that target the Interleukin-1 (IL-1) signaling pathway. This guide synthesizes available preclinical data to offer a side-by-side view of their potential in modulating inflammatory responses.
While direct comparative studies are not available, this guide collates and presents data from individual preclinical investigations to facilitate an informed understanding of their respective activities.
At a Glance: Comparative Efficacy of IL-1 Inhibitors
The following table summarizes the available quantitative preclinical data for this compound and the monoclonal antibodies Anakinra and Canakinumab. It is important to note that these data are from different studies and experimental models, precluding a direct head-to-head comparison.
| Compound | Mechanism of Action | Model | Key Efficacy Endpoint | Result |
| This compound | IL-1 Receptor Type I Antagonist | In vitro (Human Dermal Fibroblasts) | IL-1-induced IL-8 production | IC50: 25 nM |
| In vitro (Human Endothelial Cells) | IL-1-induced ICAM-1 expression | IC50: 9 nM | ||
| In vivo (Cynomolgus Monkeys) | Ex vivo IL-1 induction of IL-6 | Blocked induction | ||
| Anakinra | IL-1 Receptor Antagonist | Collagen-Induced Arthritis (Rat) | Paw Swelling | ≥60% inhibition |
| Canakinumab | Neutralizing Anti-IL-1β Antibody | Mouse Arthritis Model | Joint Inflammation & Cartilage Destruction | Complete suppression |
In-Depth Look: Experimental Methodologies
To provide a clearer context for the summarized data, this section details the experimental protocols for the key preclinical studies cited.
This compound: In Vivo IL-6 Inhibition in Cynomolgus Monkeys
-
Objective: To determine the in vivo activity of this compound in blocking IL-1 induced production of the pro-inflammatory cytokine IL-6.
-
Animal Model: Cynomolgus monkeys.
-
Procedure: this compound was administered as an intravenous infusion. Following administration, the ability of IL-1 to induce IL-6 production was assessed ex vivo. This method allows for the evaluation of the compound's ability to antagonize the IL-1 receptor in a whole-animal system.
Anakinra: Collagen-Induced Arthritis (CIA) in Rats
-
Objective: To evaluate the efficacy of Anakinra in a preclinical model of rheumatoid arthritis.
-
Animal Model: Female Lewis rats.
-
Induction of Arthritis: Arthritis was induced by immunization with type II collagen.
-
Treatment: Anakinra was administered to the rats.
-
Efficacy Assessment: The primary endpoint was the measurement of paw swelling, a key indicator of inflammation in this model. A significant reduction in paw swelling is indicative of the therapeutic potential of the tested compound. In one study, late prophylactic administration of Anakinra resulted in an 88% inhibition of paw swelling.
Canakinumab: Mouse Arthritis Model
-
Objective: To assess the in vivo efficacy of Canakinumab in a mouse model of arthritis.
-
Animal Model: Mice in which the IL-1 receptor can be activated by human IL-1β.
-
Procedure: The specific details of the arthritis induction and treatment regimen were not fully available in the reviewed literature.
-
Efficacy Assessment: The study evaluated the ability of Canakinumab to suppress joint inflammation and cartilage destruction, key pathological features of arthritis. The results indicated a complete suppression of these parameters.
Visualizing the Landscape: Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Caption: IL-1 signaling pathway and points of inhibition by this compound, Anakinra, and Canakinumab.
Caption: A generalized workflow for preclinical evaluation of anti-inflammatory agents in animal models.
Concluding Remarks
This compound demonstrates potent in vitro activity and in vivo target engagement by blocking IL-1-induced cytokine production. The monoclonal antibodies, Anakinra and Canakinumab, have shown significant efficacy in rodent models of arthritis, reducing key inflammatory and destructive markers of the disease.
A Head-to-Head Comparison of AF12198 and Kineret (anakinra) for IL-1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two interleukin-1 (IL-1) receptor antagonists: AF12198, a novel peptide antagonist, and Kineret (anakinra), a commercially available recombinant human IL-1 receptor antagonist. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and characteristics of these two molecules.
Executive Summary
Kineret (anakinra) is an established therapeutic agent for inflammatory diseases, with a well-documented clinical profile. This compound, a smaller peptide-based antagonist, has demonstrated potent in vitro and in vivo activity in preclinical studies. While direct head-to-head clinical trials are unavailable, this guide synthesizes the existing data to provide a comparative overview of their mechanism of action, potency, and pharmacokinetic properties. Kineret's extensive clinical data provides a benchmark for the preclinical findings on this compound.
Mechanism of Action
Both this compound and Kineret function as competitive antagonists of the Interleukin-1 Receptor Type I (IL-1RI). They bind to IL-1RI, preventing the binding of the pro-inflammatory cytokines IL-1α and IL-1β. This blockade inhibits the subsequent downstream signaling cascade that leads to the expression of inflammatory mediators.
dot
Caption: IL-1 Signaling Pathway and Antagonist Inhibition.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Kineret. It is important to note that the data for this compound is from preclinical studies, while the data for Kineret is a mix of preclinical and clinical findings.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Kineret (Anakinra) | Reference(s) |
| Binding Affinity (IC50) | |||
| Human IL-1RI | 8 nM | ~4 nM | [1] |
| Human IL-1RII | > 6.7 µM | Not specified | [1] |
| Murine IL-1RI | > 200 µM | Not specified | [1] |
| Functional Inhibition (IC50) | |||
| IL-1-induced IL-8 Production (Human Dermal Fibroblasts) | 25 nM | Not directly reported | [2] |
| IL-1-induced ICAM-1 Expression (Endothelial Cells) | 9 nM | Not directly reported | [2] |
Table 2: Pharmacokinetics
| Parameter | This compound | Kineret (Anakinra) | Reference(s) |
| Bioavailability (Subcutaneous) | Not reported | 95% | [3] |
| Terminal Half-life | Not reported | 4 to 6 hours (in RA patients) | [3] |
| In Vivo Activity | Blocks ex vivo IL-1 induction of IL-6 in cynomolgus monkeys. | Clinically effective in reducing signs and symptoms of RA. | [2] |
Table 3: Clinical Efficacy in Rheumatoid Arthritis (Kineret)
| Endpoint (vs. Placebo) | Kineret (Anakinra) | Reference(s) |
| ACR20 Response Rate | 38% vs 22% | |
| ACR50 Response Rate | 17% vs 8% | |
| ACR70 Response Rate | 6% vs 2% |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited for this compound are provided below. These protocols are based on standard techniques and information from commercially available assay kits.
IL-1-Induced IL-8 Production in Human Dermal Fibroblasts
This assay quantifies the ability of a test compound to inhibit the production of the pro-inflammatory chemokine IL-8 from human dermal fibroblasts stimulated with IL-1.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium
-
Recombinant Human IL-1β
-
Test compounds (this compound or Kineret)
-
Human IL-8 ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture HDFs in appropriate growth medium until they reach 80-90% confluency.
-
Seeding: Seed the HDFs into 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of the test compounds (this compound or Kineret).
-
Remove the culture medium and add fresh medium containing the test compounds to the respective wells.
-
Incubate for 1 hour.
-
-
Stimulation: Add recombinant human IL-1β to each well (final concentration of 1 ng/mL), except for the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of the test compound and determine the IC50 value.
dot
Caption: Workflow for IL-8 Production Inhibition Assay.
IL-1-Induced ICAM-1 Expression in Human Umbilical Vein Endothelial Cells (HUVECs)
This cell-based ELISA measures the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of HUVECs following stimulation with IL-1 and treatment with a test compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant Human IL-1β
-
Test compounds (this compound or Kineret)
-
Primary antibody against human ICAM-1
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture and Seeding: Culture and seed HUVECs in 96-well plates as described for HDFs.
-
Treatment and Stimulation: Treat the cells with serial dilutions of the test compounds for 1 hour, followed by stimulation with IL-1β (1 ng/mL) for 18-24 hours.
-
Cell Fixing:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Blocking: Wash the cells and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Add the primary antibody against human ICAM-1 to each well and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the cells thoroughly.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine the IC50 value by calculating the percentage inhibition of ICAM-1 expression at different concentrations of the test compound.
Structural Comparison
This compound is a 15-amino acid peptide with the sequence Ac-FEWTPGWYQJYALPL-NH2, where 'J' represents the unnatural amino acid 2-azetidine-1-carboxylic acid.[2] Kineret (anakinra) is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra), consisting of 153 amino acids. It differs from the native human IL-1Ra by the addition of a single methionine residue at its N-terminus.[3]
Discussion and Future Directions
The available data suggests that this compound is a potent and selective IL-1RI antagonist with in vitro activity in the nanomolar range, comparable to the binding affinity of Kineret. A key advantage of this compound could be its smaller size, which may offer different pharmacokinetic properties and potential for alternative delivery routes compared to the larger protein structure of Kineret.
However, a significant gap in the direct comparison is the lack of clinical data for this compound. While Kineret has undergone extensive clinical evaluation, demonstrating modest but significant efficacy in rheumatoid arthritis, the clinical potential of this compound remains to be determined. Future research should focus on the pharmacokinetic and pharmacodynamic profiling of this compound in higher animal models and eventually in human clinical trials to ascertain its therapeutic utility. Head-to-head preclinical studies directly comparing the in vivo efficacy and safety of this compound and Kineret in relevant disease models would also be highly valuable for the drug development community.
References
In Vitro Validation of AF12198 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data for validating the target engagement of AF12198, a novel peptide antagonist of the human type I interleukin-1 (IL-1) receptor. The performance of this compound is compared with other IL-1 signaling inhibitors, supported by experimental data and detailed methodologies for key in vitro assays.
Introduction to this compound and the IL-1 Signaling Pathway
This compound is a 15-mer peptide that selectively binds to the human type I IL-1 receptor (IL-1RI), acting as an antagonist to block the pro-inflammatory effects of IL-1α and IL-1β.[1] The Interleukin-1 signaling pathway is a critical component of the innate immune system. Upon binding of IL-1α or IL-1β to IL-1RI, a signaling cascade is initiated, leading to the activation of transcription factors like NF-κB and AP-1, which in turn drive the expression of various inflammatory mediators.[2][3][4][5]
Below is a diagram illustrating the simplified IL-1 signaling pathway and the points of intervention for different antagonists.
Comparative Analysis of IL-1 Antagonists
The following table summarizes the in vitro potency and binding affinities of this compound and other commercially available IL-1 inhibitors.
| Compound | Mechanism of Action | Target | In Vitro Potency (IC50) | Binding Affinity (Kd) |
| This compound | IL-1RI Antagonist | Human IL-1RI | 9 nM (ICAM-1 expression), 25 nM (IL-8 production)[1] | Not explicitly reported |
| Anakinra (rhIL-1ra) | Competitive IL-1RI Antagonist | IL-1RI | Not directly comparable | ~12 fM (for a high-affinity variant)[6] |
| Rilonacept (IL-1 Trap) | Soluble decoy receptor | IL-1β, IL-1α | ~2 pM (IL-6 secretion)[7] | ~3 pM for IL-1α[7] |
| Canakinumab | Neutralizing anti-IL-1β mAb | IL-1β | ~40 pM (IL-6 production)[8] | ~60 pM[8] |
| Gevokizumab | Allosteric anti-IL-1β mAb | IL-1β | Low picomolar range[9] | 0.3 pM[10] |
Experimental Protocols for In Vitro Target Engagement
To validate the direct binding and functional inhibition of this compound to the IL-1RI, several biophysical and cell-based assays can be employed. This section provides detailed methodologies for three key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[11][12][13][14]
Protocol:
-
Cell Culture: Culture a human cell line endogenously expressing IL-1RI (e.g., human dermal fibroblasts) to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control for 1-2 hours at 37°C.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble IL-1RI: Carefully collect the supernatant and determine the concentration of soluble IL-1RI using a specific anti-IL-1RI antibody via Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble IL-1RI against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to its target, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16][17][18][19]
Protocol:
-
Protein and Peptide Preparation: Purify the extracellular domain of human IL-1RI and synthesize this compound. Dialyze both against the same buffer (e.g., PBS, pH 7.4) to minimize heats of dilution.
-
Concentration Determination: Accurately determine the concentrations of the IL-1RI and this compound solutions. A typical starting concentration is 10-50 µM for the protein in the cell and 10-20 times higher for the peptide in the syringe.
-
ITC Experiment: Load the IL-1RI solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of this compound into the IL-1RI solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the raw data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data on association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (Kd).[20][21][22][23][24]
Protocol:
-
Receptor Immobilization: Covalently immobilize the purified extracellular domain of human IL-1RI onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and above the expected Kd.
-
Binding Analysis: Inject the different concentrations of this compound over the immobilized IL-1RI surface and a reference surface.
-
Data Acquisition: Record the binding response (in Resonance Units, RU) over time, including an association phase and a dissociation phase for each concentration.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
The in vitro validation of this compound target engagement can be robustly demonstrated through a combination of cell-based functional assays, direct binding assays, and biophysical techniques. The data presented in this guide positions this compound as a potent and selective antagonist of the human IL-1RI. The detailed protocols provided for CETSA, ITC, and SPR offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of this novel peptide.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer | PLOS Computational Biology [journals.plos.org]
- 5. The Structural Pathway of Interleukin 1 (IL-1) Initiated Signaling Reveals Mechanisms of Oncogenic Mutations and SNPs in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AOP-Wiki [aopwiki.org]
- 8. Pharmacokinetic and Pharmacodynamic Properties of Canakinumab, a Human Anti-Interleukin-1β Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XOMA 052, a potent, high-affinity monoclonal antibody for the treatment of IL-1β-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Gevokizumab on Glycemia and Inflammatory Markers in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 18. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. edepot.wur.nl [edepot.wur.nl]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. path.ox.ac.uk [path.ox.ac.uk]
- 23. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 24. files.core.ac.uk [files.core.ac.uk]
AF12198: A Novel Peptide-Based IL-1 Receptor Antagonist as an Alternative to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AF12198, a novel peptide-based Interleukin-1 (IL-1) receptor antagonist, with established IL-1 receptor antibodies. This document aims to deliver an objective analysis of their respective mechanisms of action, binding affinities, in vitro and in vivo efficacy, supported by experimental data and detailed protocols to aid in research and development decisions.
Introduction
Interleukin-1 (IL-1) is a pivotal pro-inflammatory cytokine implicated in a wide array of inflammatory and autoimmune diseases. Consequently, blockade of the IL-1 signaling pathway has emerged as a critical therapeutic strategy. While monoclonal antibodies targeting the IL-1 receptor or its ligands have been successful, the development of small-molecule and peptide-based antagonists like this compound offers potential advantages in terms of manufacturing, delivery, and targeted activity. This guide evaluates this compound as a viable alternative to IL-1 receptor antibodies, with a focus on the recombinant IL-1 receptor antagonist, Anakinra.
Mechanism of Action
Both this compound and IL-1 receptor antibodies function by inhibiting the binding of IL-1α and IL-1β to the Interleukin-1 Receptor Type 1 (IL-1R1), thereby preventing the initiation of the pro-inflammatory signaling cascade. However, their molecular nature and specific interactions with the receptor differ.
This compound: A 15-amino acid peptide that selectively binds to the human IL-1R1.[1] Its smaller size compared to antibodies may offer distinct pharmacokinetic and tissue penetration properties.
IL-1 Receptor Antibodies (e.g., Anakinra): Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra).[2] It competitively inhibits the binding of both IL-1α and IL-1β to IL-1R1.[2] Other antibody-based therapies include Canakinumab, a monoclonal antibody that neutralizes IL-1β, and Rilonacept, a dimeric fusion protein that acts as a soluble decoy receptor for both IL-1α and IL-1β.
Signaling Pathway and Experimental Workflow
The binding of IL-1 to IL-1R1 initiates a signaling cascade that results in the activation of the transcription factor NF-κB and subsequent expression of inflammatory genes. The experimental workflow to assess the efficacy of antagonists like this compound and IL-1 receptor antibodies typically involves competitive binding assays to determine their affinity for the receptor and cell-based functional assays to measure the inhibition of IL-1-induced downstream signaling.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Anakinra, providing a basis for comparing their potency.
Table 1: In Vitro Efficacy
| Compound | Assay | Cell Line/System | IC50 | Reference |
| This compound | IL-1-induced IL-8 Production | Human Dermal Fibroblasts | 25 nM | [1] |
| IL-1-induced ICAM-1 Expression | Endothelial Cells | 9 nM | [1] | |
| Competition for 125I-IL-1α binding to IL-1R1 | - | 8.0 nM | [3] | |
| Anakinra | Competitive binding to IL-1R1 | - | ~1.6 nM | [2][4] |
| Inhibition of IL-1-induced IL-6 induction | Heparinized human primate blood | 2 nM | [3] |
Table 2: Binding Affinity
| Compound | Parameter | Receptor | Value | Reference |
| Anakinra | Kd | IL-1R1 | ~6 pM* | [5] |
| Ki (vs 125I-IL-1α) | Murine Type I IL-1R | 0.21 nM | [6] | |
| IL-1β | Kd | IL-1R1 | 4 pM | [7] |
*Estimated based on the reported Kd of EBI-005 (12 fM) being 500 times the affinity of Anakinra.[5]
Experimental Protocols
Competitive Binding Assay (Radioligand Displacement)
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound or Anakinra) to the IL-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Recombinant human IL-1R1
-
Radiolabeled IL-1α or IL-1β (e.g., 125I-IL-1α)
-
Test compounds (this compound, Anakinra) at various concentrations
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a fixed concentration of recombinant human IL-1R1 (e.g., 100 ng/µl) in a carbonate buffer and incubate overnight at 4°C.[8]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking solution (e.g., 5% BSA in PBS) for 2 hours at room temperature.[8]
-
Competition: Add a fixed concentration of the radiolabeled ligand to each well.
-
Immediately add serial dilutions of the test compound or unlabeled IL-1 (for standard curve) to the wells.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 2-4 hours at room temperature or overnight at 4°C) with gentle agitation.
-
Washing: Aspirate the contents and wash the wells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Determine the amount of bound radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand. The Ki can then be calculated using the Cheng-Prusoff equation.
NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol describes a cell-based assay to measure the inhibition of IL-1-induced NF-κB activation by a test compound.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct and human IL-1R1.
-
Recombinant human IL-1β
-
Test compounds (this compound, Anakinra) at various concentrations
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulation: Add a fixed concentration of IL-1β (e.g., 10 ng/ml) to the wells to stimulate NF-κB activation.[9] Include a negative control (no IL-1β) and a positive control (IL-1β without test compound).
-
Incubation: Incubate the plate for 4-6 hours to allow for luciferase expression.
-
Lysis and Detection: Lyse the cells and measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[9]
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). Plot the percentage of inhibition of IL-1-induced NF-κB activation against the log concentration of the test compound to determine the IC50 value.
In Vivo Efficacy
Both this compound and Anakinra have demonstrated efficacy in various animal models of inflammation.
This compound:
-
In cynomolgus monkeys, intravenous infusion of this compound blocked ex vivo IL-1 induction of IL-6 and modulated in vivo IL-6 induction, demonstrating its activity as an IL-1 receptor antagonist in a primate model.[1]
Anakinra:
-
In a mouse model of collagen-induced arthritis, Anakinra treatment showed modest efficacy in reducing inflammation.[10]
-
In a mouse model of ischemic stroke, a high dose of Anakinra reduced infarct volume and inflammation.[2]
-
In a mouse model of Kawasaki disease, Anakinra treatment improved myocardial function and reduced inflammation.[11]
-
In rat models of arthritis, Anakinra demonstrated modest anti-inflammatory effects but marked inhibition of bone resorption.[12]
Conclusion
This compound presents a promising peptide-based alternative to IL-1 receptor antibodies. Its in vitro potency in blocking IL-1-induced cellular responses is in the nanomolar range, comparable to the recombinant IL-1 receptor antagonist, Anakinra. The smaller size of this compound may confer advantages in tissue distribution and could potentially lead to alternative delivery routes.
While both this compound and Anakinra have demonstrated in vivo efficacy in various preclinical models, direct comparative studies are needed to definitively establish their relative potency and therapeutic potential in specific disease contexts. The provided data and protocols offer a solid foundation for researchers to further investigate and compare these promising IL-1 signaling inhibitors. The choice between a peptide-based antagonist and a monoclonal antibody will likely depend on the specific therapeutic application, desired pharmacokinetic profile, and cost of manufacturing.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Interleukin‐1 Inhibition With Anakinra in Mouse Models of Ischemic Stroke With and Without Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimization of IL-1RA structure to achieve a smaller protein with a higher affinity to its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AOP-Wiki [aopwiki.org]
- 7. Identification of a high-affinity receptor for interleukin 1 alpha and interleukin 1 beta on cultured human rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 9. Transactivation by the p65 Subunit of NF-κB in Response to Interleukin-1 (IL-1) Involves MyD88, IL-1 Receptor-Associated Kinase 1, TRAF-6, and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic–pharmacodynamic–disease progression model for effects of anakinra in Lewis rats with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficacy of sustained blood levels of interleukin-1 receptor antagonist in animal models of arthritis: comparison of efficacy in animal models with human clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AF12198 and Other Interleukin-1 Receptor Antagonists
This guide provides a comparative analysis of the experimental results for AF12198, a novel low-molecular-weight antagonist of the human type I interleukin-1 (IL-1) receptor, and other IL-1 inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Comparison of In Vitro and In Vivo Efficacy
The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | Target | Mechanism of Action | In Vitro Potency (IC50) | In Vivo Efficacy |
| This compound | Human IL-1 Receptor Type I | Receptor Antagonist | 9 nM (IL-1-induced ICAM-1 expression in endothelial cells) 25 nM (IL-1-induced IL-8 production in human dermal fibroblasts)[1] | Blocks ex vivo IL-1 induction of IL-6 and down-modulates in vivo IL-6 induction in cynomolgus monkeys[1] |
| Anakinra (recombinant IL-1ra) | IL-1 Receptor Type I | Competitive Inhibitor | Varies by assay; generally requires a 10- to 100-fold molar excess to inhibit IL-1β activity.[2] | Reduces cartilage destruction and bone erosion in animal models of arthritis.[3] |
| Rilonacept (IL-1 Trap) | IL-1α and IL-1β | Soluble Decoy Receptor | Kd: 0.5 pM for IL-1β, 1.4 pM for IL-1α[4] | Reduces inflammatory episodes in patients with Cryopyrin-Associated Periodic Syndromes (CAPS).[5] |
| Canakinumab | IL-1β | Neutralizing Monoclonal Antibody | - | Significant reduction in incident lung cancer and lung cancer mortality in the CANTOS trial.[6][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below.
Inhibition of IL-1-induced IL-8 Production in Human Dermal Fibroblasts
This assay quantifies the ability of a compound to inhibit the production of the pro-inflammatory chemokine IL-8 from human dermal fibroblasts stimulated with IL-1.
-
Cell Culture: Human dermal fibroblasts are cultured in appropriate growth medium until they reach a confluent monolayer in 96-well plates.
-
Compound Incubation: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and the cells are incubated for a predetermined period.
-
Stimulation: Recombinant human IL-1α or IL-1β is added to the wells to a final concentration known to induce a robust IL-8 response (e.g., 0.1-1000 U/ml).[9]
-
Incubation: The plates are incubated for a period sufficient to allow for IL-8 production and secretion into the culture supernatant (typically 18-24 hours).
-
Quantification of IL-8: The culture supernatant is collected, and the concentration of IL-8 is measured using a specific enzyme-linked immunosorbent assay (ELISA).[10][11]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the IL-1-induced IL-8 production, is calculated from a dose-response curve.
Inhibition of IL-1-induced ICAM-1 Expression in Endothelial Cells
This assay measures the ability of a compound to block the IL-1-induced expression of the intercellular adhesion molecule-1 (ICAM-1) on the surface of endothelial cells.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells are cultured to confluence in multi-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound for a specified time.
-
Stimulation: The cells are stimulated with a pro-inflammatory cytokine such as IL-1β or TNF-α to induce ICAM-1 expression.[12][13]
-
Incubation: The cells are incubated for a period that allows for maximal ICAM-1 expression (typically 4-24 hours).[14]
-
Detection of ICAM-1: ICAM-1 expression is quantified using one of the following methods:
-
Cell-based ELISA: The cells are fixed, and a primary antibody specific for ICAM-1 is added, followed by a secondary antibody conjugated to an enzyme for colorimetric detection.
-
Flow Cytometry: The cells are detached and incubated with a fluorescently labeled anti-ICAM-1 antibody, and the fluorescence intensity is measured.[14]
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of ICAM-1 expression against the compound concentration.
In Vivo Inhibition of IL-1-induced IL-6 in Cynomolgus Monkeys
This in vivo assay assesses the ability of a compound to inhibit the systemic production of IL-6 induced by IL-1 in a primate model.
-
Animal Model: Cynomolgus monkeys are used for this study.[1]
-
Compound Administration: The test compound (e.g., this compound) is administered to the monkeys, typically via an intravenous infusion.[1]
-
Blood Sampling: Blood samples are collected at baseline (pre-infusion) and at various time points during and after the infusion.[15]
-
Ex Vivo Stimulation: Whole blood samples are incubated with or without recombinant human IL-1β to stimulate the production of IL-6 from circulating immune cells.[15]
-
IL-6 Measurement: The plasma or serum is separated, and the concentration of IL-6 is quantified using a specific ELISA.[16]
-
Data Analysis: The percentage of inhibition of IL-1-induced IL-6 production is calculated by comparing the IL-6 levels in samples from compound-treated animals to those from vehicle-treated controls. This allows for the determination of the in vivo efficacy of the compound.
Visualizations
The following diagrams illustrate the IL-1 signaling pathway and a general experimental workflow for evaluating IL-1 antagonists.
Caption: IL-1 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for IL-1 Antagonists.
References
- 1. This compound, a novel low molecular weight antagonist, selectively binds the human type I interleukin (IL)-1 receptor and blocks in vivo responses to IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the inhibitory effects of interleukin-1 receptor antagonist following administration as a recombinant protein or by gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholarsinmedicine.com [scholarsinmedicine.com]
- 5. What is the mechanism of Rilonacept? [synapse.patsnap.com]
- 6. Effect of interleukin-1β inhibitio ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Effect of interleukin-1β inhibition with canakinumab on incident lung cancer in patients with atherosclerosis: exploratory results from a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin-1 beta inhibition with canakinumab and reducing lung cancer—subset analysis of the canakinumab anti-inflammatory thrombosis outcome study trial (CANTOS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of interleukin-8 by human dermal fibroblasts and keratinocytes in response to interleukin-1 or tumour necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.elabscience.com [file.elabscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Brief research report: ETS-1 blockade increases ICAM-1 expression in activated human retinal endothelial cells [frontiersin.org]
- 14. ICAM-1 regulates neutrophil adhesion and transcellular migration of TNF-α-activated vascular endothelium under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An ex vivo method for studying inflammation in cynomolgus monkeys: analysis of interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling AF12198
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of the IL1-R1 Antagonist, AF12198.
This document provides crucial safety and logistical information for the handling of this compound, a potent and selective peptide antagonist of the human type I interleukin-1 receptor (IL1-R1). Adherence to these guidelines is essential to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes.
Immediate Safety and Handling Protocols
This compound is a bioactive peptide that requires careful handling to prevent exposure and contamination. While a specific Safety Data Sheet (SDS) should always be consulted, the following general procedures for potent peptides should be strictly followed.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk.
| PPE Category | Item | Specification |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times. Change the outer layer immediately upon suspected contamination. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes and aerosols. |
| Body Protection | Laboratory Coat | A dedicated, cuffed laboratory coat is required. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the lyophilized powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
Engineering Controls
-
Ventilation: All handling of lyophilized this compound powder should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation risk.
-
Weighing: Use a balance with a draft shield or a dedicated weighing enclosure.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the compound.
Operational Plan: From Receipt to Use
A systematic workflow is critical for the safe and effective use of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C in a desiccator, protected from light.[1]
-
Storage of Stock Solutions: For reconstituted peptides, short-term storage at 2-8°C is possible, but for long-term stability, it is recommended to aliquot the solution and store at -20°C or -80°C.[1][] Avoid repeated freeze-thaw cycles.[1]
Reconstitution and Aliquoting
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.[1]
-
Solvent Selection: this compound is soluble in 10% ethanol/PBS.[3]
-
Reconstitution: In a sterile environment, add the appropriate volume of the recommended solvent to the vial. Gently swirl or vortex to dissolve the peptide. Do not shake vigorously.
-
Aliquoting: To avoid degradation from multiple freeze-thaw cycles, divide the reconstituted solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.[1]
-
Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and storage conditions.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous and disposed of accordingly.
-
Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and empty vials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or contaminated solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for reconstitution or administration must be disposed of in a designated sharps container.
Follow all local, state, and federal regulations for the disposal of chemical and hazardous waste.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (IL1-R1) | 8 nM | Human | [][4] |
| IC50 (IL-1 induced IL-8 production) | 25 nM | Human Dermal Fibroblasts | [][4] |
| IC50 (IL-1 induced ICAM-1 expression) | 9 nM | In Vitro | [][4] |
| Storage (Lyophilized) | -20°C | N/A | [1][3] |
| Storage (Stock Solution) | -20°C or -80°C | N/A | [1][] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of this compound's mechanism of action and the procedural steps for its handling, the following diagrams have been generated.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
